DCG04
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C43H66N8O11S |
|---|---|
Poids moléculaire |
903.1 g/mol |
Nom IUPAC |
ethyl 3-[[(2S)-1-[[(2R)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C43H66N8O11S/c1-4-61-42(59)37-36(62-37)41(58)49-29(22-25(2)3)40(57)48-30(23-26-16-18-27(52)19-17-26)39(56)46-21-10-5-6-15-34(54)47-28(38(44)55)12-9-11-20-45-33(53)14-8-7-13-32-35-31(24-63-32)50-43(60)51-35/h16-19,25,28-32,35-37,52H,4-15,20-24H2,1-3H3,(H2,44,55)(H,45,53)(H,46,56)(H,47,54)(H,48,57)(H,49,58)(H2,50,51,60)/t28-,29-,30+,31?,32?,35?,36?,37?/m0/s1 |
Clé InChI |
MHOVYDVXSWUHAZ-LEWGVODDSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Mechanism of Action of DCG04: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCG04 is a potent, broad-spectrum, and irreversible activity-based probe (ABP) designed to target and covalently modify the active site of papain-family cysteine cathepsins.[1][2] Its utility in biochemical and cell biological research is well-established, enabling the specific labeling and profiling of active cysteine proteases in complex biological samples, including cell lysates, intact cells, and even in vivo models.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by experimental data and detailed protocols.
Core Mechanism of Action
The fundamental mechanism of this compound relies on its specialized chemical structure, which consists of three key components: an epoxide "warhead," a peptide recognition scaffold, and a versatile tag for detection and purification.[4]
-
Epoxide Warhead: This electrophilic group is the reactive component of this compound. It specifically and irreversibly alkylates the nucleophilic thiol group of the active site cysteine residue within the target cathepsin.[1][4] This covalent modification permanently inactivates the enzyme.
-
Peptide Scaffold: The peptide portion of this compound provides selectivity by mimicking the natural substrates of cysteine cathepsins, thereby guiding the probe to the active site of the target enzymes.[4]
-
Reporter Tag: this compound is typically synthesized with a biotin (B1667282) tag, which allows for the detection and affinity purification of labeled proteases using streptavidin-based methods.[4][5] The tag can be readily substituted with other reporter groups, such as fluorophores (e.g., Cy5), for direct visualization in fluorescence-based applications.[1]
This compound has been demonstrated to effectively label a wide range of cysteine cathepsins, including cathepsins B, C, H, J, K, L, S, V, and X.[1] Furthermore, this compound has been utilized as a multivalent ligand for the mannose-6-phosphate (B13060355) receptor, facilitating its targeted delivery to the endolysosomal compartments where cathepsins are predominantly active.[6][7]
Signaling Pathway and Molecular Interaction
The interaction of this compound with a target cysteine cathepsin is a highly specific chemical event that leads to the irreversible inhibition of the enzyme's catalytic activity. The process can be visualized as a targeted covalent modification within the enzyme's active site.
Caption: Covalent modification of a cysteine cathepsin by this compound.
Quantitative Data Summary
| Parameter | Value | Target Enzyme(s) | Reference |
| Labeling Concentration | 5 µM | Cysteine Cathepsins in J774 cell lysates | [8] |
| Inhibition Concentration | 100 µM | Pre-treatment to block cathepsin X labeling | [1] |
| Inhibition of this compound Labeling | 13 µM (azido-E-64) | Complete blockage in live macrophages | [3] |
Experimental Protocols
Activity-Based Profiling of Cysteine Cathepsins in Cell Lysates
This protocol describes the general workflow for identifying active cysteine cathepsins in a complex protein mixture using this compound.
References
- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
DCG04: An In-depth Technical Guide to its Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCG04 is a potent, irreversible, activity-based probe (ABP) widely utilized in chemical biology and proteomics to study the activity of papain-family cysteine proteases. Structurally, it is a derivative of the natural product E-64, a well-characterized cysteine protease inhibitor. This compound is composed of a peptide backbone that provides specificity, an epoxide "warhead" that covalently modifies the active site cysteine of the target protease, and a biotin (B1667282) tag for affinity purification and detection. This technical guide provides a comprehensive overview of the structure, chemical properties, and common experimental applications of this compound, intended for researchers and professionals in drug development and related scientific fields.
Structure and Chemical Properties
This compound is a complex molecule designed for high specificity and utility in biological systems. Its structure is tripartite, consisting of a recognition element, a reactive group, and a reporter tag.
Molecular Structure
The core of this compound is a peptide sequence, typically Leucine-Tyrosine, which is recognized by the target cysteine proteases. This peptide is C-terminally modified with an epoxide ring, the reactive "warhead" that forms a covalent bond with the active site cysteine residue of the protease. The N-terminus of the peptide is linked to a biotin molecule via an amino caproic acid (Acp) spacer and a lysine (B10760008) residue, which serves as an affinity handle for downstream applications.
Chemical Properties
Quantitative data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its structure and common laboratory use, the following properties can be summarized.
| Property | Value | Source/Comment |
| Chemical Formula | C43H66N8O11S | [1] |
| Molecular Weight | 903.11 g/mol | [1] |
| Exact Mass | 902.4572 | [1] |
| Appearance | White to off-white solid | General observation from supplier information. |
| Solubility | Soluble in DMSO. Information on solubility in water and ethanol (B145695) is not readily available. | Commonly dissolved in DMSO for stock solutions in experimental protocols. |
| Melting Point | Not reported in available literature. | - |
| Boiling Point | Not reported in available literature. | - |
| Storage Conditions | Store at -20°C for long-term storage. | Recommended for maintaining the integrity of the compound. |
Elemental Analysis:
| Element | Percentage |
| Carbon | 57.19% |
| Hydrogen | 7.37% |
| Nitrogen | 12.41% |
| Oxygen | 19.49% |
| Sulfur | 3.55% |
Mechanism of Action
This compound functions as an irreversible inhibitor of cysteine proteases. The peptide portion of the molecule directs it to the active site of the protease. The electrophilic epoxide ring is then attacked by the nucleophilic thiol group of the active site cysteine residue. This results in the formation of a stable thioether bond, covalently linking this compound to the protease and rendering the enzyme inactive.
Experimental Protocols
This compound is a versatile tool in proteomics research. Below are detailed methodologies for its common applications.
Activity-Based Protein Profiling (ABPP) of Cysteine Proteases in Cell Lysates
This protocol describes the labeling of active cysteine proteases in a complex protein mixture.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail (without cysteine protease inhibitors)
-
This compound stock solution (10 mM in DMSO)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE reagents and equipment
-
Streptavidin-HRP conjugate and chemiluminescence detection reagents
Procedure:
-
Lysate Preparation: Harvest cells or homogenize tissue and lyse in ice-cold Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Labeling Reaction: Dilute the lysate to a final protein concentration of 1-2 mg/mL in Lysis Buffer. Add this compound to a final concentration of 1-10 µM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C.
-
SDS-PAGE: Quench the reaction by adding 4x Laemmli sample buffer and boiling for 5 minutes. Separate the labeled proteins by SDS-PAGE.
-
Detection: Transfer the proteins to a PVDF membrane. Block the membrane and then probe with streptavidin-HRP. Detect the biotinylated (this compound-labeled) proteins by chemiluminescence.
References
Activity-Based Protein Profiling with DCG-04: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy for the functional analysis of enzymes within complex biological systems. This technique utilizes active site-directed chemical probes to covalently label active enzymes, enabling their detection, quantification, and identification. This guide provides an in-depth overview of ABPP using DCG-04, a widely used activity-based probe for the papain family of cysteine proteases, particularly the cathepsins.
DCG-04 is an irreversible inhibitor of cysteine proteases, derived from the natural product E-64.[1][2] It features an epoxide electrophile that covalently modifies the active site cysteine of target proteases, and a biotin (B1667282) tag for subsequent enrichment and detection.[2][3] This probe has proven invaluable for profiling the activity of cysteine cathepsins in various contexts, including cancer progression, immune responses, and drug discovery.[1][4][5]
Core Principles of DCG-04 Activity-Based Protein Profiling
The fundamental principle of ABPP with DCG-04 lies in its mechanism-based labeling of active enzymes. Only catalytically competent cysteine proteases can react with the probe, leading to the formation of a stable covalent bond. This activity-dependent labeling allows for the specific assessment of functional enzyme populations, a significant advantage over traditional protein expression analysis which does not distinguish between active and inactive enzyme forms.
The general workflow for a DCG-04 ABPP experiment involves:
-
Sample Preparation: Lysates from cells or tissues, or in some cases, intact cells or whole organisms, are prepared for labeling.
-
Probe Labeling: The biological sample is incubated with DCG-04, allowing the probe to covalently bind to active cysteine proteases.
-
Analysis of Labeled Proteins: The biotin tag on DCG-04 enables the detection and analysis of labeled proteins through various methods:
-
SDS-PAGE and Western Blotting: Labeled proteins are separated by size and visualized by blotting with streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.
-
Affinity Purification: The biotinylated proteins are captured on streptavidin-coated beads.
-
Mass Spectrometry: Enriched proteins are digested, and the resulting peptides are analyzed by mass spectrometry for identification and quantification.
-
Quantitative Data Presentation
The following tables summarize quantitative data from studies utilizing DCG-04 to assess cysteine cathepsin activity.
Table 1: Quantification of Active Cathepsin B and Z in Mouse Intestinal Polyps
This table presents the relative optical densities of active cathepsin B and Z, as determined by DCG-04 labeling and Western blot analysis of intestinal polyps from a mouse model of colorectal cancer. The data highlights the specific increase in active cathepsin B in polyps compared to healthy tissue and the effect of genetic ablation of cathepsin B.
| Sample | Relative Optical Density (Arbitrary Units, Mean ± SEM) |
| Cathepsin B | |
| Healthy Intestine | 7798 ± 993 |
| Polyps | 17590 ± 883 |
| Polyps from Cathepsin B-deficient mice | Not Detected |
| Cathepsin Z | |
| Healthy Intestine | Present (no quantitative value provided) |
| Polyps | Present (no significant change from healthy) |
| Polyps from Cathepsin B-deficient mice | Present (not significantly altered) |
Data adapted from Gounaris et al., PLoS One, 2008.
Table 2: Identification of Cathepsin Substrates Shed from the Surface of Cancer Cells
This table lists putative extracellular membrane protein substrates of cathepsin L and S identified through a proteomic approach using DCG-04. The shedding of these substrates by cathepsins can impact cancer cell signaling.[6]
| Substrate Protein | Shed by Cathepsin L | Shed by Cathepsin S |
| ALCAM | Yes | Yes |
| Neuropilin 1 | Yes | Yes |
| Plexin B2 | Yes | Yes |
| CD44 | Yes | Yes |
| Other Substrates | 9 identified | 11 identified |
Data adapted from Perišić Nanut et al., Mol Cell Proteomics, 2014.[6]
Experimental Protocols
Detailed methodologies for key DCG-04 ABPP experiments are provided below.
Protocol 1: In Vitro Labeling of Cell or Tissue Lysates
This protocol describes the labeling of active cysteine proteases in cell or tissue homogenates.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, with protease inhibitors excluding cysteine protease inhibitors)
-
DCG-04 probe (stock solution in DMSO)
-
Protein concentration assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE loading buffer
-
Streptavidin-HRP or streptavidin-fluorophore conjugate
-
Chemiluminescent or fluorescent detection reagents
Procedure:
-
Lysate Preparation:
-
Harvest cells or homogenize tissue in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (lysate) and determine the protein concentration.
-
-
Probe Labeling:
-
Adjust the protein concentration of the lysate to 1-2 mg/mL with Lysis Buffer.
-
Add DCG-04 to a final concentration of 1-10 µM. A no-probe control should be included.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Analysis:
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with streptavidin-HRP or a streptavidin-fluorophore conjugate.
-
Wash the membrane and detect the signal using an appropriate detection system.
-
Protocol 2: In Vivo Labeling in Mice
This protocol outlines the procedure for labeling active cysteine proteases in a living mouse model.[1]
Materials:
-
Mice
-
Cy5-DCG-04 (or other fluorescently tagged DCG-04)
-
Anesthesia
-
Surgical tools for tissue harvesting
-
Homogenization buffer (as in Protocol 1)
-
Fluorescence scanner
Procedure:
-
Probe Administration:
-
Administer Cy5-DCG-04 to the mice via intraperitoneal (i.p.) or intravenous (i.v.) injection. The optimal dose and route should be determined empirically. A typical dose might be in the range of 10-50 nmol per mouse.
-
-
Incubation:
-
Allow the probe to circulate and label target enzymes for a defined period (e.g., 2 hours).[1]
-
-
Tissue Harvesting and Lysis:
-
Euthanize the mice and harvest the tissues of interest (e.g., liver, spleen, tumor).
-
Prepare tissue lysates as described in Protocol 1.
-
-
Analysis:
-
Separate the proteins from the tissue lysates by SDS-PAGE.
-
Directly scan the gel for fluorescence using a laser-based scanner to visualize the labeled cathepsins.
-
Protocol 3: Affinity Purification of DCG-04 Labeled Proteins for Mass Spectrometry
This protocol describes the enrichment of biotinylated proteins for subsequent identification by mass spectrometry.
Materials:
-
DCG-04 labeled proteome (from Protocol 1)
-
Streptavidin-agarose or magnetic beads
-
Wash buffers (e.g., PBS with decreasing concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE loading buffer or a solution containing free biotin)
-
Trypsin (for on-bead or in-solution digestion)
-
Mass spectrometer
Procedure:
-
Binding to Streptavidin Beads:
-
Incubate the DCG-04 labeled lysate with streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers containing decreasing concentrations of detergent (e.g., 1% SDS, 0.5% SDS, 0.1% SDS in PBS) followed by washes with PBS alone is recommended.
-
-
Elution and/or Digestion:
-
On-bead digestion: Resuspend the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate) and add trypsin. Incubate overnight at 37°C. The resulting peptides are then collected for LC-MS/MS analysis.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer. The eluted proteins can be separated by SDS-PAGE and subjected to in-gel digestion, or digested in-solution followed by LC-MS/MS analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS to identify the DCG-04 labeled proteins.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to DCG-04 ABPP.
Caption: Mechanism of DCG-04 action on active vs. inactive proteases.
Caption: General experimental workflow for DCG-04 ABPP.
Caption: Cathepsin-mediated shedding of Plexin B2 and its impact on Ras signaling.[6]
Caption: Role of cathepsin activity in macrophage cell death during Salmonella infection.[4]
Conclusion
DCG-04 is a versatile and powerful tool for the activity-based profiling of cysteine cathepsins. Its ability to specifically label active enzymes provides a functional readout that is often more biologically relevant than traditional measures of protein abundance. The protocols and data presented in this guide offer a comprehensive resource for researchers employing DCG-04 in their studies. The application of DCG-04 in conjunction with advanced proteomic techniques will continue to provide valuable insights into the roles of cysteine proteases in health and disease, aiding in the discovery of novel therapeutic targets and the development of new diagnostic and prognostic tools.
References
- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spatiotemporal proteomics uncovers cathepsin-dependent macrophage cell death during Salmonella infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct roles for cysteine cathepsin genes in multistage tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic Identification of Cysteine Cathepsin Substrates Shed from the Surface of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
DCG-04: A Technical Guide for Functional Proteomics and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of DCG-04 as a powerful tool in functional proteomics, with a particular focus on its utility in drug discovery and development. DCG-04 is an activity-based probe (ABP) that has become an invaluable resource for the selective labeling and identification of active cysteine cathepsins, a family of proteases implicated in a wide range of physiological and pathological processes.
Introduction to DCG-04: An Activity-Based Probe
DCG-04 is a biotinylated, mechanism-based probe derived from the natural cysteine protease inhibitor E-64.[1][2] Its design incorporates three key functional components: an epoxide "warhead" that irreversibly binds to the active site cysteine of target proteases, a peptide recognition element, and a biotin (B1667282) tag for detection and affinity purification.[1] This elegant design allows for the specific labeling of catalytically active enzymes within complex biological mixtures such as cell lysates and tissues.[3][4]
The probe's specificity is directed towards the papain family of cysteine proteases, with reported activity against a range of cathepsins including B, C, H, J, K, L, S, V, and X.[3] This broad-spectrum reactivity makes DCG-04 an excellent tool for profiling the activity of multiple cathepsins simultaneously.
Mechanism of Action
DCG-04 functions as an irreversible inhibitor that covalently modifies the active site of cysteine cathepsins. The reaction mechanism involves the nucleophilic attack of the catalytic cysteine thiol on one of the electrophilic carbons of the epoxide ring. This results in the formation of a stable thioether bond, effectively and irreversibly inactivating the enzyme. The biotin tag then serves as a handle for subsequent detection and enrichment of the labeled proteases.
Applications in Functional Proteomics
Activity-based protein profiling (ABPP) with DCG-04 enables the direct measurement of enzyme activity in a biological sample, providing a more accurate representation of functional protein levels than traditional methods that measure protein or transcript abundance.
Profiling Cysteine Cathepsin Activity
A primary application of DCG-04 is the comprehensive profiling of active cysteine cathepsins in various biological contexts. This is particularly valuable in disease states such as cancer, where cathepsin activity is often dysregulated.
Table 1: Cysteine Cathepsins Targeted by DCG-04
| Cathepsin | Reported Labeling by DCG-04 | Reference(s) |
| Cathepsin B | Yes | [3] |
| Cathepsin C | Yes | [3] |
| Cathepsin H | Yes | [3] |
| Cathepsin J | Yes | [3] |
| Cathepsin K | Yes | [3] |
| Cathepsin L | Yes | [3] |
| Cathepsin S | Yes | [3] |
| Cathepsin V | Yes | [3] |
| Cathepsin X (Z or P) | Yes | [3] |
Drug Discovery and Target Deconvolution
DCG-04 is a critical tool in drug discovery for the identification and validation of novel cysteine protease inhibitors. Competitive ABPP assays, where a candidate inhibitor is pre-incubated with a proteome before the addition of DCG-04, allow for the determination of inhibitor potency and selectivity. A reduction in the DCG-04 labeling signal for a specific cathepsin indicates successful target engagement by the inhibitor. This approach is instrumental in the process of target deconvolution, which aims to identify the molecular targets of active compounds discovered in phenotypic screens.
Table 2: Representative Data from a Competitive DCG-04 Labeling Assay
| Inhibitor | Target Cathepsin | IC50 (µM) | Reference |
| E-64 | Pan-Cathepsin | ~0.01 - 1 | [5] |
| CA-074 | Cathepsin B | ~1 - 10 | [5] |
| Test Compound X | Cathepsin L | 0.5 | Hypothetical Data |
| Test Compound Y | Cathepsin S | 2.1 | Hypothetical Data |
Note: IC50 values are highly dependent on assay conditions. The values presented are for illustrative purposes.
Experimental Protocols
Labeling of Cysteine Cathepsins in Cell Lysates
This protocol describes a standard procedure for the in vitro labeling of active cysteine cathepsins in cell lysates using DCG-04.
Materials:
-
Cell pellet
-
Lysis Buffer: 50 mM citrate, 0.5% CHAPS, 0.1% Triton X-100, 5 mM DTT, pH 5.5 (ice-cold)
-
DCG-04 stock solution (e.g., 1 mM in DMSO)
-
SDS-PAGE sample buffer
-
Bradford assay reagent
Procedure:
-
Resuspend the cell pellet (from ~2 x 106 cells) in 100 µL of ice-cold lysis buffer.[5]
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.[5]
-
Collect the supernatant (cell lysate) and determine the protein concentration using a Bradford assay.
-
Dilute the lysate to a final concentration of 1 mg/mL in lysis buffer.
-
Add DCG-04 to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Quench the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the labeled proteins by SDS-PAGE followed by Western blotting with streptavidin-HRP.
Competitive Inhibition Assay
This protocol is designed to assess the potency and selectivity of a test inhibitor against cysteine cathepsins.
Materials:
-
Cell lysate (prepared as in 4.1)
-
DCG-04 stock solution
-
Test inhibitor stock solution (in a suitable solvent like DMSO)
-
SDS-PAGE sample buffer
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In separate microfuge tubes, add a fixed amount of cell lysate (e.g., 50 µg).
-
Add the desired concentration of the test inhibitor (or vehicle control) to each tube.
-
Pre-incubate for 30 minutes at room temperature.[3]
-
Add DCG-04 to a final concentration of 1 µM to all tubes.
-
Incubate for another 30 minutes at room temperature.[3]
-
Stop the reaction and prepare samples for SDS-PAGE as described in protocol 4.1.
-
Analyze the gel by scanning for fluorescence (if a fluorescently tagged DCG-04 analog is used) or by Western blotting with streptavidin-HRP.
-
Quantify the band intensities to determine the IC50 value of the inhibitor for each labeled cathepsin.
Downstream Analysis and Target Identification
Following the labeling of active proteases with biotinylated DCG-04, the labeled proteins can be enriched using streptavidin-coated beads for subsequent identification by mass spectrometry.
This powerful combination of activity-based probing and mass spectrometry provides a direct method for identifying the active cysteine proteases in a given biological system and for confirming the targets of novel inhibitors.
Conclusion
DCG-04 is a versatile and indispensable tool for researchers in functional proteomics and drug discovery. Its ability to specifically label active cysteine cathepsins provides a unique window into the functional state of these important enzymes. The experimental workflows and protocols detailed in this guide offer a solid foundation for the successful application of DCG-04 in profiling enzyme activity, identifying novel inhibitors, and elucidating the molecular targets of new drug candidates. As our understanding of the roles of cysteine proteases in health and disease continues to expand, the utility of DCG-04 and similar activity-based probes will undoubtedly continue to grow.
References
Applications of DCG04 in Plant Science Research: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Role of Cysteine Proteases with DCG04
In the intricate world of plant biology, cysteine proteases, particularly those of the papain-like family (PLCPs), are emerging as critical regulators of numerous physiological processes. These enzymes are deeply involved in protein turnover, seed germination, senescence, and programmed cell death (PCD). Moreover, they are pivotal players in the plant's innate immune system, acting as central hubs in defense signaling pathways. To dissect the precise functions of these proteases, specific and potent molecular tools are indispensable. This compound, a biotinylated derivative of the irreversible cysteine protease inhibitor E-64, has become an invaluable activity-based probe in plant science research.
This technical guide provides a comprehensive overview of the applications of this compound in plant science, with a focus on its utility in activity-based protein profiling (ABPP), the elucidation of signaling pathways, and the quantitative analysis of protease activity.
Mechanism of Action: Activity-Based Protein Profiling with this compound
This compound functions as a mechanism-based inhibitor that covalently modifies the active site cysteine of papain-like cysteine proteases. This irreversible binding is dependent on the catalytic activity of the enzyme, making this compound an excellent tool for profiling the active contingent of these proteases within a complex biological sample. The biotin (B1667282) tag on this compound allows for the detection and affinity purification of the labeled proteases.
The general workflow for activity-based protein profiling using this compound is as follows:
Caption: Experimental workflow for activity-based protein profiling (ABPP) using this compound.
Key Applications of this compound in Plant Science
Investigating Plant Immunity and Pathogen Interactions
Papain-like cysteine proteases are at the forefront of plant-pathogen interactions. They can act as positive regulators of immunity by degrading pathogen effectors or by processing plant proteins to release defense signals. Conversely, pathogens have evolved effectors that target and inhibit these proteases to suppress plant defenses. This compound is instrumental in studying this molecular arms race.
A prominent example is the role of the Arabidopsis cysteine protease RD21 (Responsive to Desiccation 21) in immunity against the necrotrophic fungus Botrytis cinerea. Studies have shown that rd21 mutant plants are more susceptible to this pathogen. This compound-based profiling has been used to demonstrate the activity of RD21 during infection and its inhibition by pathogen-derived effectors.
Signaling Pathway of PLCPs in Plant Immunity:
Caption: Role of PLCPs in plant immunity and their targeting by pathogen effectors.
Elucidating Senescence and Programmed Cell Death (PCD)
Senescence is a developmentally controlled process of nutrient remobilization, and it culminates in programmed cell death. Cysteine proteases are key executioners in this process, responsible for the ordered degradation of cellular components. This compound has been widely used to identify and characterize the specific proteases that become active during different stages of senescence in various plant organs. For instance, this compound profiling has revealed the induction of specific PLCPs during leaf senescence in Arabidopsis and other crop species.
Logical Relationship in PCD Regulation:
Caption: Simplified model of PCD regulation involving PLCPs.
Quantitative Data Presentation
While direct quantitative data for this compound's effects are often presented in the context of specific experiments (e.g., band intensities on a western blot), the ultimate biological impact of modulating cysteine protease activity can be quantified through phenotypic assays. The following tables provide examples of how quantitative data related to the role of the this compound-targetable protease RD21 in disease resistance could be structured.
Table 1: Effect of RD21 Knockout on Botrytis cinerea Lesion Size in Arabidopsis thaliana
| Genotype | Treatment | Mean Lesion Diameter (mm) ± SE (72 hpi) |
| Wild-Type (Col-0) | Mock | 0.0 ± 0.0 |
| Wild-Type (Col-0) | B. cinerea | 3.5 ± 0.4 |
| rd21-1 (knockout) | Mock | 0.0 ± 0.0 |
| rd21-1 (knockout) | B. cinerea | 5.8 ± 0.6 |
hpi: hours post-inoculation; SE: standard error.
Table 2: Quantification of Botrytis cinerea Fungal Biomass in Arabidopsis thaliana
| Genotype | Treatment | Fungal Actin DNA (relative to Plant Actin DNA) ± SE (72 hpi) |
| Wild-Type (Col-0) | Mock | 0.00 ± 0.00 |
| Wild-Type (Col-0) | B. cinerea | 1.00 ± 0.12 |
| rd21-1 (knockout) | Mock | 0.00 ± 0.00 |
| rd21-1 (knockout) | B. cinerea | 2.54 ± 0.28 |
Data are presented as relative quantification, normalized to the wild-type infection.
Experimental Protocols
Protocol for Activity-Based Protein Profiling (ABPP) of Plant Extracts with this compound
Materials:
-
Plant tissue (e.g., Arabidopsis leaves)
-
Extraction buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 10% (v/v) glycerol, 1 mM DTT, 1x protease inhibitor cocktail without cysteine protease inhibitors)
-
This compound (typically 1-2 µM final concentration)
-
E-64 (for control, 20 µM final concentration)
-
2x Laemmli sample buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Harvest and freeze plant tissue in liquid nitrogen. Grind to a fine powder.
-
Resuspend the powder in ice-cold extraction buffer (e.g., 1 g tissue in 3 mL buffer).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (total protein extract).
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
For the control sample, pre-incubate an aliquot of the protein extract with E-64 for 30 minutes on ice.
-
Add this compound to both the experimental and control samples. Incubate for 1-5 hours at room temperature with gentle shaking.
-
Stop the labeling reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour.
-
Wash the membrane extensively with TBST.
-
Apply the chemiluminescent substrate and visualize the biotinylated proteins using a suitable imaging system.
Protocol for Affinity Purification of this compound-Labeled Proteases for Mass Spectrometry
Materials:
-
Large-scale protein extract labeled with this compound (as described above)
-
Streptavidin-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl pH 2.5 or by on-bead digestion)
-
Trypsin (for on-bead digestion)
Procedure:
-
Incubate the this compound-labeled protein extract with pre-equilibrated streptavidin-agarose beads overnight at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution:
-
Acid Elution: Add elution buffer to the beads, incubate for a short period, and collect the supernatant containing the eluted proteins. Neutralize the eluate immediately.
-
On-Bead Digestion (recommended for MS): Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). Add trypsin and incubate overnight at 37°C.
-
-
Collect the supernatant containing the tryptic peptides.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS for protein identification.
Conclusion
This compound has proven to be a powerful and versatile tool for investigating the roles of papain-like cysteine proteases in plant science. Its application in activity-based protein profiling has enabled the identification of key proteases involved in immunity, senescence, and programmed cell death. By combining this compound-based approaches with genetic, molecular, and quantitative phenotypic analyses, researchers can continue to unravel the complex signaling networks governed by these crucial enzymes, paving the way for the development of novel strategies to enhance crop resilience and productivity.
DCG-04: An In-Depth Technical Guide to Studying Lysosomal Cysteine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DCG-04, a powerful activity-based probe for the study of lysosomal cysteine proteases, also known as cathepsins. This document details its mechanism of action, experimental protocols for its application, quantitative data on its reactivity, and its use in elucidating the roles of cathepsins in critical biological processes such as antigen presentation and cancer progression.
Introduction to DCG-04
DCG-04 is a potent, irreversible, and broad-spectrum activity-based probe that covalently modifies the active site cysteine of papain-family cysteine proteases.[1][2] Structurally, it is a derivative of the natural product E-64 and features a peptide backbone (Tyr-Leu), an epoxide electrophile that serves as the "warhead," and a biotin (B1667282) tag for detection and affinity purification.[2][3] This design allows for the specific labeling of active cathepsins within complex biological samples, providing a direct measure of enzyme function that is not attainable through gene or protein expression analysis alone.[3][4] DCG-04 has been shown to label a wide range of cathepsins, including B, C, H, J, K, L, S, V, and X.[3]
Mechanism of Action
The utility of DCG-04 as an activity-based probe lies in its mechanism-based covalent modification of the active site cysteine residue of target proteases. The epoxide ring of DCG-04 is susceptible to nucleophilic attack by the thiolate anion of the active site cysteine. This reaction results in the formation of a stable thioether bond, effectively and irreversibly inactivating the enzyme. The biotin tag appended to the DCG-04 molecule allows for the subsequent detection and isolation of the labeled proteases.
Quantitative Data
While precise IC50 values for DCG-04 are not extensively reported due to its nature as an irreversible inhibitor, its reactivity and specificity can be assessed through competition assays and by determining the rate of inactivation (k_inact/K_i). The broad-spectrum nature of DCG-04 means it targets multiple cathepsins with high efficiency. The table below summarizes the known reactivity of DCG-04 with various cathepsins.
| Cathepsin | Reactivity with DCG-04 | Cell Types/Tissues Studied | References |
| Cathepsin B | High | Macrophages, Pancreatic Islet Tumors, Colon Adenocarcinoma | [1][5][6] |
| Cathepsin L | High | Macrophages, Pancreatic Islet Tumors, Secretory Vesicles | [1][7][8] |
| Cathepsin S | High | Antigen Presenting Cells, B-cells | [1][9] |
| Cathepsin K | High | Osteoclasts | [10] |
| Cathepsin H | Moderate | Rat Liver | [1] |
| Cathepsin X (Z/P) | Moderate | NIH-3T3 Fibroblasts, Pancreatic Tumors | [3] |
| Cathepsin C (DPPI) | Low | Not widely reported | [3] |
Experimental Protocols
Labeling of Cysteine Proteases in Cell Lysates
This protocol describes the standard procedure for labeling active cysteine proteases in total cell lysates.
Materials:
-
Cells of interest
-
Lysis Buffer: 50 mM sodium acetate, pH 5.5, 5 mM MgCl₂, 0.5% NP-40 (or 0.1% Triton X-100, 0.5% CHAPS, 50 mM citrate, 5 mM DTT, pH 5.5)[1][4]
-
DCG-04 stock solution (e.g., 1 mM in DMSO)
-
Protein concentration assay reagent (e.g., BCA assay)
-
SDS-PAGE loading buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in ice-cold Lysis Buffer.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant.
-
Dilute the lysate to a final concentration of 1 mg/mL in Lysis Buffer.
-
Add DCG-04 to the lysate to a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at 37°C.[1]
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with streptavidin-HRP.
-
Detect the biotinylated proteins using a chemiluminescent substrate.
In Situ Labeling of Cysteine Proteases in Live Cells
This protocol allows for the labeling of active proteases within their native cellular environment. Note that DCG-04 itself is not cell-permeable, so this protocol is for cell surface labeling or requires a delivery method for intracellular targets.[1][5]
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
DCG-04 stock solution
-
PBS
-
Lysis buffer (as above)
Procedure:
-
Culture cells to the desired confluency.
-
For cell surface labeling, wash the cells with PBS.
-
Add DCG-04 (10 µM final concentration) to the cells in serum-free medium or PBS and incubate for 1 hour at 4°C.[5]
-
Wash the cells extensively with ice-cold PBS to remove unbound probe.
-
Lyse the cells as described in Protocol 4.1.
-
Proceed with SDS-PAGE and Western blot analysis as described above.
Competition Assay for Specificity Analysis
This protocol is used to confirm that the labeling observed with DCG-04 is specific to cysteine proteases.
Materials:
-
Cell lysate
-
DCG-04 stock solution
-
Broad-spectrum cysteine protease inhibitor (e.g., E-64 or JPM-OEt) stock solution[3]
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare two aliquots of cell lysate.
-
To one aliquot, add the broad-spectrum inhibitor (e.g., 50 µM JPM-OEt) and incubate for 30 minutes at room temperature.[3] To the other aliquot, add the vehicle control (e.g., DMSO).
-
Add DCG-04 to both aliquots to a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Analyze both samples by SDS-PAGE and Western blotting as described in Protocol 4.1. A significant reduction in the signal in the inhibitor-treated sample confirms the specificity of DCG-04 labeling.
Applications in Signaling Pathway Analysis
Antigen Presentation via MHC Class II
Lysosomal cysteine proteases play a crucial role in the processing of the invariant chain (Ii) associated with MHC class II molecules, a critical step in antigen presentation. DCG-04 has been instrumental in identifying the active cathepsins involved in this pathway. Cathepsins S and L, in particular, have been shown to be key players in the stepwise degradation of Ii, which ultimately allows for the loading of antigenic peptides onto MHC class II molecules for presentation to CD4+ T cells.[9]
References
- 1. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 4. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cathepsin B Is Upregulated and Mediates ECM Degradation in Colon Adenocarcinoma HT29 Cells Overexpressing Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Invariant Chain Controls the Activity of Extracellular Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Role of DCG-04 in Identifying Active Proteases in Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of proteases in disease pathology has been significantly advanced by the development of chemical tools known as activity-based probes (ABPs). These probes allow for the specific labeling and identification of active enzymes within complex biological systems. This guide focuses on DCG-04, a potent, broad-spectrum ABP designed to target the papain family of cysteine proteases (Clan CA, family C1). Dysregulation of these proteases, particularly the cathepsins, is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This document provides an in-depth overview of DCG-04's mechanism, its application in disease-relevant research, detailed experimental protocols for its use, and a summary of key quantitative findings.
Introduction to DCG-04: An Activity-Based Probe
DCG-04 is a mechanism-based probe derived from the natural cysteine protease inhibitor E-64.[1][2] Its design is tailored for the specific, covalent, and irreversible labeling of active cysteine proteases.
Mechanism of Action: The specificity of DCG-04 lies in its chemical structure, which includes three key components:
-
An Epoxide Warhead: This electrophilic group is subject to nucleophilic attack by the catalytic cysteine residue in the active site of a protease.[3][4]
-
A Peptide Scaffold: This portion of the molecule (typically containing tyrosine and leucine (B10760876) residues) helps direct the probe to the active site of papain-family proteases.[5]
-
A Biotin (B1667282) Tag: This affinity handle allows for the detection and purification of the labeled proteases.[4][6]
The labeling reaction is mechanism-based, meaning that DCG-04 only binds to proteases that are in a catalytically competent conformation. This makes it an invaluable tool for studying enzyme function, as the intensity of the resulting label is proportional to the level of active enzyme, not just the total protein abundance.[1][5] The biotin tag can also be replaced with a fluorescent reporter (e.g., Cy5 or TMR) for direct visualization.[3][7]
Target Specificity: DCG-04 is a broad-spectrum probe that has been shown to label a wide range of papain-like cysteine proteases, most notably the cathepsins.[3]
| Protease Family | Specific Enzymes Labeled by DCG-04 |
| Cysteine Cathepsins | Cathepsin B, Cathepsin C, Cathepsin H, Cathepsin L, Cathepsin S, Cathepsin X (Z), Cathepsin K, Cathepsin V |
Table 1: Known Cysteine Protease Targets of DCG-04. This table summarizes the key cathepsins that have been successfully identified using this activity-based probe in various studies.[3][5]
Core Applications in Disease Research
The ability of DCG-04 to profile functional proteases has been leveraged across multiple fields of disease research.
Oncology
Cysteine cathepsins are frequently overexpressed in tumors and are deeply involved in cancer progression, including tumor growth, angiogenesis, invasion, and metastasis.[8] DCG-04 enables researchers to identify which specific cathepsins are active in a tumor microenvironment, making them potential therapeutic targets. Studies have utilized DCG-04 to profile active proteases in various cancer cell lines, including those from breast, colon, and prostate cancers, providing insights into the molecular mechanisms of the disease.[3][9]
Neurodegenerative and Lysosomal Storage Diseases
Pathological conditions of the brain, such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS), are associated with increased cathepsin activity.[3] DCG-04 serves as a critical tool for quantifying the activity of these proteases in neuronal cells and tissues, helping to elucidate their role in disease progression.[10]
Immunology and Inflammation
Immune cells, such as macrophages and dendritic cells, utilize cysteine proteases for antigen presentation and phagocytosis.[5][11] DCG-04 has been instrumental in studying the proteolytic environment within phagosomes. By coupling DCG-04 to beads that are engulfed by these cells, researchers can track the delivery and activation of specific cathepsins (B, S, L, and Z) during the maturation of the phagosome, a key process in the immune response.[5]
Infectious Diseases
DCG-04 is also used to study proteases that are essential for the life cycle of pathogens. For instance, it has been used to identify active cruzain, the major cysteine protease and virulence factor in Trypanosoma cruzi, the parasite that causes Chagas' disease.[12] This provides a method for screening potential inhibitors against this critical parasitic enzyme.
Experimental Protocols and Methodologies
The successful application of DCG-04 requires optimized protocols for labeling, detection, and identification of target proteases.
Labeling Active Proteases in Cell Lysates
This is the most common application for profiling the complete repertoire of active cysteine proteases in a sample.
Methodology:
-
Lysate Preparation: Harvest cells or tissues and prepare a lysate in a buffer optimized for cathepsin activity (e.g., 50 mM sodium acetate, pH 5.0-5.5, containing a mild detergent like 1% Triton X-100 and DTT). The acidic pH mimics the lysosomal environment.[5]
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard assay (e.g., BCA).
-
Labeling Reaction: Incubate a standardized amount of total protein (e.g., 50-100 µg) with DCG-04 at a final concentration of 1-10 µM. The reaction is typically run for 30-60 minutes at 37°C.[5]
-
Control Reactions: To confirm labeling specificity, include a negative control where the lysate is pre-incubated for 30 minutes with a broad-spectrum, irreversible cysteine protease inhibitor (e.g., 50 µM E-64 or JPM-565) before the addition of DCG-04.[5]
-
Quenching the Reaction: Stop the labeling by adding 4x SDS-PAGE loading buffer and boiling the sample for 5 minutes.
| Parameter | Typical Range / Condition | Rationale |
| pH | 4.5 - 6.0 | Optimal pH for the activity of most lysosomal cathepsins.[11] |
| DCG-04 Concentration | 1 - 50 µM | Titration is necessary to achieve saturation of active sites without non-specific labeling.[5] |
| Incubation Time | 30 - 60 minutes | Sufficient time for the covalent reaction to proceed to completion. |
| Temperature | 37°C | Optimal temperature for enzymatic activity. |
| Reducing Agent (DTT) | 1 - 5 mM | Ensures the active site cysteine is in its reduced, nucleophilic state. |
Table 2: Optimized Conditions for DCG-04 Labeling in Lysates.
Detection and Identification of Labeled Proteases
Once labeled, the protease-probe complexes can be visualized and identified.
A. Visualization via Western Blot:
-
Separate the labeled proteins using SDS-PAGE (a 12.5% gel is often suitable).[5]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific binding.
-
Probe the membrane with streptavidin conjugated to horseradish peroxidase (HRP) or a fluorescent dye. The streptavidin will bind with high affinity to the biotin tag on DCG-04.[1]
-
Visualize the labeled proteins using a chemiluminescent substrate or fluorescence imaging system.
B. Identification via Affinity Purification and Mass Spectrometry:
-
Label a larger amount of lysate (e.g., 1-10 mg of total protein) with DCG-04.
-
Capture the biotinylated proteins by incubating the lysate with streptavidin-agarose or magnetic beads.[1][5]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][11]
Visualizations: Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the core concepts and procedures associated with DCG-04.
References
- 1. Activity Profiling of Papain-Like Cysteine Proteases in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 3. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 8. The Role of Cysteine Cathepsins in Cancer Progression and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synthego.com [synthego.com]
- 10. Contribution of proteases to the hallmarks of aging and to age‐related neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional proteomics of the active cysteine protease content in Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Technical Guide to DCG-04: A Biotinylated E-64 Derivative for Cysteine Protease Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DCG-04 is a powerful and widely used chemical probe for the study of cysteine proteases, a large and diverse family of enzymes implicated in a vast array of physiological and pathological processes. As a biotinylated derivative of the well-characterized, irreversible cysteine protease inhibitor E-64, DCG-04 serves as an invaluable tool for activity-based protein profiling (ABPP). This approach allows for the specific labeling, identification, and quantification of active cysteine proteases within complex biological samples, providing critical insights into their functional roles in health and disease. This guide offers a comprehensive overview of DCG-04, including its mechanism of action, technical data, detailed experimental protocols, and applications in scientific research.
Core Concepts: Mechanism of Action
DCG-04's utility as an activity-based probe stems from its unique chemical structure, which combines the inhibitory properties of E-64 with the versatile detection capabilities of biotin (B1667282).[1] The core of the molecule is the E-64 scaffold, which contains an epoxide electrophile. This "warhead" irreversibly binds to the nucleophilic cysteine residue in the active site of papain-like cysteine proteases, forming a stable covalent bond.[1] This reaction is activity-dependent, meaning that DCG-04 will only label proteases that are in a catalytically active conformation.
The molecule also features a biotin "tag" that is appended via a linker.[1] Biotin's high affinity for streptavidin allows for the sensitive detection and enrichment of DCG-04-labeled proteins from complex mixtures such as cell lysates or tissue homogenates. This enables a variety of downstream applications, including western blotting for visualization and quantification, and affinity purification for subsequent identification by mass spectrometry.
Quantitative Data
| Protease Target | Reported IC50 (or noted as a target) | Reference |
| Cathepsin B | 4.3 nM (for a similar inhibitor, VBY-825) | [2] |
| Cathepsin L | 0.5 nM and 3.3 nM (for a similar inhibitor, VBY-825) | [2] |
| Cathepsin S | Targeted by DCG-04 | [1] |
| Cathepsin V | Targeted by DCG-04 | [1] |
| Cathepsin X | Targeted by DCG-04 | [1] |
| Cathepsin C | Targeted by DCG-04 | [1] |
| Cathepsin H | Targeted by DCG-04 | [1] |
| Cathepsin J | Targeted by DCG-04 | [1] |
| Cathepsin K | Targeted by DCG-04 | [1] |
Note: The IC50 values can vary depending on the experimental conditions, such as substrate concentration and pH.
Experimental Protocols
Labeling of Active Cysteine Proteases in Cell Lysates with DCG-04
This protocol describes the labeling of active cysteine proteases in a cell lysate using DCG-04.
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, supplemented with protease inhibitors excluding cysteine protease inhibitors)
-
DCG-04 stock solution (e.g., 1 mM in DMSO)
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
SDS-PAGE sample buffer
Procedure:
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration.[3]
-
-
DCG-04 Labeling:
-
In a microcentrifuge tube, dilute an aliquot of the cell lysate (e.g., 50 µg of total protein) to a final concentration of 1 mg/mL with lysis buffer.
-
Add DCG-04 to a final concentration of 1-5 µM. A no-probe control (DMSO vehicle) should be prepared in parallel.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Sample Preparation for Analysis:
-
Stop the labeling reaction by adding 4X SDS-PAGE sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
The samples are now ready for analysis by SDS-PAGE and western blotting.
-
Western Blot Analysis of DCG-04 Labeled Proteases
This protocol outlines the detection of biotinylated proteins by western blot.
Materials:
-
DCG-04 labeled protein samples
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent HRP substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Transfer:
-
Separate the DCG-04 labeled proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Probing:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent HRP substrate.
-
Visualize the biotinylated proteins using an appropriate imaging system. The intensity of the bands corresponds to the activity of the labeled proteases.[3]
-
Streptavidin Pull-Down of DCG-04 Labeled Proteases for Identification
This protocol describes the enrichment of DCG-04 labeled proteases for subsequent identification by mass spectrometry.
Materials:
-
DCG-04 labeled cell lysate
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash buffers (e.g., high salt buffer, low salt buffer, urea (B33335) wash buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Binding:
-
Incubate the DCG-04 labeled lysate with pre-equilibrated streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Remove the supernatant (unbound proteins).
-
Wash the beads sequentially with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include a high-salt buffer, a low-salt buffer, and a denaturing wash with urea.
-
-
Elution:
-
Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the enriched biotinylated proteases.
-
-
Analysis:
-
The eluted proteins can be run on an SDS-PAGE gel and stained with Coomassie blue or silver stain for visualization, or directly subjected to in-gel or in-solution digestion for mass spectrometry-based identification.[4]
-
Visualizations
Experimental Workflow for Activity-Based Protein Profiling (ABPP)
Caption: A generalized workflow for activity-based protein profiling using DCG-04.
Cathepsin B Signaling in Cancer Progression
Caption: Simplified signaling pathways involving Cathepsin B in cancer.
Conclusion
DCG-04 is an indispensable tool for the functional investigation of cysteine proteases. Its ability to specifically label active enzymes has propelled our understanding of the roles these proteases play in a multitude of biological contexts, from cancer progression to immune regulation.[5][6] By providing a robust method for activity-based protein profiling, DCG-04 enables researchers to move beyond simple protein expression analysis and gain a more dynamic and functionally relevant picture of protease activity. The protocols and data presented in this guide are intended to facilitate the successful application of DCG-04 in the laboratory, empowering further discoveries in the exciting field of protease biology.
References
- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The multifaceted roles of cathepsins in immune and inflammatory responses: implications for cancer therapy, autoimmune diseases, and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DCG-04 Labeling of Cysteine Protease Activity in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
DCG-04 is a potent, irreversible, and activity-based probe (ABP) designed to target and covalently label the active forms of papain-like cysteine proteases, primarily cathepsins.[1][2] Structurally, DCG-04 is a derivative of the broad-spectrum cysteine protease inhibitor E-64 and features a biotin (B1667282) tag for detection and affinity purification.[3] The probe's mechanism of action involves the epoxide electrophile reacting with the nucleophilic cysteine residue in the active site of the protease, leading to an irreversible covalent bond.[1] This specific labeling of active enzymes makes DCG-04 an invaluable tool for profiling the activity of cysteine proteases in complex biological samples like cell lysates, which is often more informative than measuring protein abundance alone.
This document provides detailed protocols for the use of DCG-04 in labeling active cysteine proteases in cell lysates for subsequent analysis by streptavidin-HRP blotting (Western blot) and mass spectrometry.
Data Presentation
The following table summarizes the key quantitative parameters for the DCG-04 labeling protocol.
| Parameter | Recommended Range/Value | Notes |
| Cell Lysate | ||
| Lysis Buffer | 50 mM Sodium Acetate (pH 5.0-5.5), 5 mM MgCl₂, 2 mM DTT, 0.5% NP-40 | Acidic pH is optimal for the activity of many lysosomal cathepsins. DTT is a reducing agent that helps maintain the active site cysteine in a reduced state. |
| Protein Concentration | 1 mg/mL | A starting concentration of 25-50 µg of total protein per labeling reaction is recommended.[4][5] |
| DCG-04 Labeling | ||
| DCG-04 Concentration | 5 - 10 µM | The optimal concentration may need to be determined empirically for different cell types and experimental conditions.[4] |
| Incubation Time | 30 - 60 minutes | Longer incubation times may increase signal but could also lead to non-specific labeling. |
| Incubation Temperature | Room Temperature or 37°C | 37°C can enhance the labeling of some proteases.[4] |
| Downstream Analysis | ||
| SDS-PAGE | 12.5% Acrylamide Gel | This percentage is suitable for resolving most cathepsins. |
| Streptavidin-HRP Conjugate Dilution | 1:1000 - 1:5000 | The optimal dilution should be determined empirically. |
| Mass Spectrometry Sample Prep | In-gel tryptic digestion | After affinity purification of biotinylated proteins. |
Signaling Pathways Involving Cysteine Cathepsins
Cysteine cathepsins are primarily localized within lysosomes, where they play a crucial role in protein degradation. However, upon lysosomal membrane permeabilization, these proteases can be released into the cytosol, initiating signaling cascades that can lead to apoptosis.[6] Additionally, secreted cathepsins are involved in extracellular matrix remodeling and can modulate immune responses through antigen presentation and cytokine processing.[1][7][8]
Experimental Protocols
Experimental Workflow Overview
The general workflow for DCG-04 labeling and analysis involves cell lysis, protein quantification, incubation with the DCG-04 probe, separation of labeled proteins by SDS-PAGE, and detection by streptavidin-HRP blotting or identification by mass spectrometry.
References
- 1. Frontiers | Cysteine Cathepsins in Tumor-Associated Immune Cells [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal cysteine cathepsins: signaling pathways in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteine Cathepsins as Therapeutic Targets in Immune Regulation and Immune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Labeling of Cysteine Proteases with DCG-04
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCG-04 is a potent, irreversible, activity-based probe (ABP) widely utilized for the detection and profiling of active cysteine proteases, particularly those belonging to the papain family of clan CA.[1][2] Structurally, DCG-04 is a biotinylated derivative of the natural cysteine protease inhibitor E-64.[1][3] Its mechanism of action involves the epoxide ring of the E-64 scaffold forming a covalent, irreversible bond with the catalytic cysteine residue in the active site of the protease.[1][4] This targeted binding allows for the specific labeling of catalytically active enzymes, providing a direct measure of protease activity within a complex biological sample.
The biotin (B1667282) tag on DCG-04 enables subsequent detection and purification of labeled proteases using streptavidin-based affinity methods, such as streptavidin-HRP for Western blotting or streptavidin-agarose beads for pull-down experiments.[1][5] Furthermore, the biotin can be replaced with a fluorescent tag (e.g., Cy5) to create probes like Cy5-DCG-04 for direct in-gel fluorescence scanning.[6]
These characteristics make DCG-04 a valuable tool for studying the role of cysteine proteases in various physiological and pathological processes, including immune responses, cancer progression, and neurodegenerative diseases.[3][5][6] It has been successfully employed for in vitro labeling of cell and tissue lysates, as well as for in vivo labeling in live cells and animal models.[5][6][7]
Mechanism of Action
The fundamental principle behind DCG-04 labeling is the covalent modification of the active site of cysteine proteases. The following diagram illustrates the mechanism of DCG-04 binding to an active cysteine protease.
Caption: Mechanism of DCG-04 covalent labeling of an active cysteine protease.
Applications in Research and Drug Development
-
Identification of active proteases: DCG-04 enables the specific detection of active cysteine proteases in complex biological samples, which is often more informative than measuring total protein or mRNA levels.[1][8]
-
Drug discovery and development: This probe can be used to assess the in vivo efficacy and selectivity of cysteine protease inhibitors by competing for binding to the active site.[7]
-
Disease biomarker discovery: Changes in the activity profile of cysteine proteases in diseased versus healthy tissues can be identified using DCG-04, potentially revealing new biomarkers.
-
Understanding disease mechanisms: By identifying the active proteases in a specific cellular context or disease model, researchers can gain insights into their functional roles.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for in vivo labeling experiments using DCG-04, compiled from various studies.
Table 1: In Vitro Labeling Parameters for Cell Lysates
| Parameter | Value | Cell/Tissue Type | Reference |
| DCG-04 Concentration | 1 - 5 µM | J774 mouse macrophage cell line | [5] |
| Incubation Time | 30 - 60 min | J774 mouse macrophage cell line | [5] |
| Incubation Temperature | 37°C | J774 mouse macrophage cell line | [5] |
| pH of Lysis Buffer | 5.0 - 5.5 | J774 mouse macrophage cell line | [5][7] |
Table 2: In Vivo Labeling Parameters for Live Cells
| Parameter | Value | Cell Type | Delivery Method | Reference |
| DCG-04 Concentration | 0.1 µM (on beads) | J774 mouse macrophage cell line | DCG-04-coated latex beads | [5] |
| Pulse Time with Beads | Variable (e.g., 15-60 min) | J774 mouse macrophage cell line | DCG-04-coated latex beads | [5] |
| Chase Time | Variable (e.g., 0-4 hours) | J774 mouse macrophage cell line | DCG-04-coated latex beads | [5] |
| Incubation Temperature | 37°C | J774 mouse macrophage cell line | DCG-04-coated latex beads | [5] |
Table 3: In Vivo Labeling Parameters for Animal Models
| Parameter | Value | Animal Model | Administration Route | Reference |
| Cy5-DCG-04 Dose | Not specified | Mice | Not specified | [6] |
| Circulation Time | 2 hours | Mice | Not specified | [6] |
Experimental Protocols
Protocol 1: In Vitro Labeling of Cysteine Proteases in Cell Lysates
This protocol describes the labeling of active cysteine proteases in cell lysates using DCG-04.
Materials:
-
Cells of interest
-
Lysis buffer (50 mM sodium acetate, pH 5.5, 5 mM DTT, 0.5% CHAPS, 0.1% Triton X-100)
-
DCG-04 stock solution (e.g., 1 mM in DMSO)
-
Protein quantification assay (e.g., Bradford assay)
-
SDS-PAGE loading buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate for HRP
-
Western blotting equipment
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
Dilute the lysate to a final protein concentration of 1-2 mg/mL in lysis buffer.
-
Add DCG-04 to the lysate to a final concentration of 1-5 µM. For a negative control, pre-incubate a separate aliquot of the lysate with a broad-spectrum cysteine protease inhibitor like E-64 (e.g., 10 µM) for 30 minutes before adding DCG-04.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a streptavidin-HRP conjugate.
-
Detect the biotinylated (labeled) proteases using a chemiluminescent substrate.
Caption: Workflow for in vitro labeling of cysteine proteases with DCG-04.
Protocol 2: In Vivo Labeling of Phagosomal Cysteine Proteases in Macrophages
This protocol is adapted for labeling active cysteine proteases within the phagosomes of live macrophages using DCG-04-coated beads.[5]
Materials:
-
Macrophage cell line (e.g., J774)
-
Streptavidin-coated latex beads
-
DCG-04
-
Cell culture medium
-
PBS
-
Hot 2x SDS reducing sample buffer
Procedure:
-
Preparation of DCG-04-coated beads:
-
Incubate streptavidin-coated latex beads with a solution of DCG-04 (e.g., 0.1 µM) in PBS for 1 hour at room temperature with gentle rotation.
-
Wash the beads extensively with PBS to remove unbound DCG-04.
-
Resuspend the beads in cell culture medium.
-
-
Cell Labeling:
-
Plate macrophages and allow them to adhere.
-
Replace the medium with the medium containing the DCG-04-coated beads (pulse).
-
Incubate for a defined period (e.g., 15-60 minutes) at 37°C to allow for phagocytosis.
-
Wash the cells three times with warm medium to remove excess beads.
-
Add fresh, warm medium and incubate for a desired chase period (e.g., 0-4 hours) at 37°C.
-
-
Cell Lysis and Analysis:
-
Remove the medium and lyse the cells directly in the well with hot 2x SDS reducing sample buffer.
-
Harvest the lysate, boil for 5 minutes, and shear the DNA by sonication or passing through a syringe.
-
Analyze the samples by SDS-PAGE and streptavidin blotting as described in Protocol 1.
-
Caption: Workflow for in vivo labeling of phagosomal proteases with DCG-04 beads.
Protocol 3: General Considerations for In Vivo Labeling in Animal Models
Direct in vivo administration of DCG-04, often with a fluorescent tag like Cy5, allows for the profiling of cysteine protease activity in whole organisms.[6]
Key Considerations:
-
Probe Delivery: The route of administration (e.g., intravenous, intraperitoneal) will depend on the target tissue and the experimental question.
-
Probe Stability and Pharmacokinetics: The stability and clearance of the probe in vivo need to be considered when determining the optimal dose and time course for labeling.
-
Tissue Harvesting and Processing: After a defined circulation time, animals are euthanized, and tissues of interest are harvested. Tissues are then homogenized in lysis buffer, and the labeled proteases are analyzed as described in Protocol 1.
General Procedure Outline:
-
Administer the fluorescently-tagged DCG-04 probe to the animal model.
-
Allow the probe to circulate for a predetermined amount of time (e.g., 2 hours).[6]
-
Euthanize the animal and harvest the tissues of interest.
-
Prepare tissue lysates.
-
Analyze the labeled proteases by SDS-PAGE and in-gel fluorescence scanning.
-
Labeled proteases can be further identified by immunoprecipitation or mass spectrometry.[6]
Concluding Remarks
DCG-04 is a versatile and powerful tool for the study of cysteine protease activity. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this activity-based probe in their studies. Careful optimization of labeling conditions, including probe concentration and incubation time, is crucial for obtaining robust and reproducible results. The use of appropriate controls, such as pre-incubation with a known inhibitor, is essential for confirming the specificity of the labeling. By following these guidelines, researchers can successfully apply DCG-04 to gain valuable insights into the roles of cysteine proteases in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 7. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting Active Cysteine Cathepsins using DCG-04 Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine cathepsins are a family of lysosomal proteases that play crucial roles in various physiological processes, including protein degradation, antigen presentation, and hormone processing. Their dysregulation is implicated in numerous pathologies such as cancer, arthritis, and neurodegenerative diseases. Monitoring the activity of these enzymes is therefore critical for both basic research and therapeutic development.
DCG-04 is a potent, cell-impermeable, activity-based probe (ABP) designed to specifically target and covalently label the active forms of many cysteine cathepsins. It is an analog of the general cysteine protease inhibitor E-64, modified with a biotin (B1667282) tag for detection. This allows for the specific visualization of catalytically active cathepsins in complex biological samples, such as cell and tissue lysates, by western blot. Unlike antibody-based methods that detect both active and inactive forms, DCG-04 provides a direct measure of enzyme activity.
This document provides a detailed protocol for the use of DCG-04 in western blot applications to profile the activity of cysteine cathepsins.
Principle of the Method
The DCG-04 probe consists of an epoxide electrophile that irreversibly binds to the active site cysteine residue of cathepsins. The probe also contains a biotin handle, which allows for detection using streptavidin conjugated to horseradish peroxidase (HRP) in a standard western blot workflow. Only active cathepsins will be labeled by DCG-04, providing a functional readout of enzyme activity.
Data Presentation
Cathepsins Detected by DCG-04
DCG-04 is a broad-spectrum probe that has been reported to label a variety of cysteine cathepsins. The table below summarizes the common cathepsins detected and their approximate molecular weights in their mature, active forms. Note that molecular weights can vary slightly based on post-translational modifications and the specific protein isoform.
| Cathepsin | Approximate Molecular Weight (Active Form) |
| Cathepsin B | 25-31 kDa (single or heavy chain)[1][2][3][4] |
| Cathepsin C | ~20-25 kDa (heavy chain)[5][6] |
| Cathepsin F | ~27-30 kDa |
| Cathepsin H | ~28 kDa |
| Cathepsin K | 27-29 kDa[7][8][9] |
| Cathepsin L | 25-29 kDa[10][11][12][13] |
| Cathepsin O | ~30 kDa |
| Cathepsin S | 24-29 kDa[14][15] |
| Cathepsin V | 26-37 kDa[16][17][18][19][20] |
| Cathepsin W | ~43-47 kDa[21][22] |
| Cathepsin X/Z | ~25-30 kDa |
Recommended Reagent Concentrations and Incubation Times
The following table provides recommended ranges for key experimental parameters. Optimization may be required depending on the specific sample type and experimental goals.
| Parameter | Recommended Range |
| Labeling Step | |
| Protein Lysate Concentration | 25 - 100 µg total protein |
| DCG-04 Concentration | 5 - 50 µM |
| Incubation Time | 30 - 60 minutes |
| Incubation Temperature | Room Temperature or 37°C |
| Detection Step | |
| Streptavidin-HRP Dilution | 1:2,500 - 1:40,000[23][24][25] |
| Incubation Time | 1 hour |
| Incubation Temperature | Room Temperature |
Experimental Protocols
Required Materials
-
DCG-04 probe
-
Cell or tissue lysates
-
Lysis Buffer (e.g., 50 mM sodium acetate, pH 5.5, 5 mM DTT, 0.5% Triton X-100, 1 mM EDTA)
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Western blot imaging system
Experimental Workflow Diagram
Caption: Workflow for detecting active cathepsins using DCG-04.
Step-by-Step Protocol
1. Lysate Preparation
a. Harvest cells or tissues and wash with ice-cold PBS. b. Lyse samples in an appropriate volume of ice-cold Lysis Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing protease inhibitors, though be mindful of those that might inhibit cysteine cathepsins if not using DCG-04 for initial activity assessment). The acidic pH is crucial for optimal cathepsin activity. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant (lysate) and determine the protein concentration using a standard protein assay.
2. DCG-04 Labeling
a. In a microcentrifuge tube, dilute 25-100 µg of protein lysate to a final volume of 50 µL with Lysis Buffer. b. Add DCG-04 to a final concentration of 5-50 µM. It is recommended to perform a concentration titration to determine the optimal concentration for your specific sample. c. Incubate for 30-60 minutes at room temperature or 37°C. d. Terminate the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.
3. SDS-PAGE and Western Blotting
a. Load the boiled samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. d. Wash the membrane three times for 5-10 minutes each with TBST.
4. Detection
a. Dilute the streptavidin-HRP conjugate in blocking buffer (a starting dilution of 1:10,000 is recommended, but the optimal dilution should be determined empirically)[24]. b. Incubate the membrane with the diluted streptavidin-HRP solution for 1 hour at room temperature with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions and incubate with the membrane. e. Acquire the image using a chemiluminescent imaging system.
Signaling Pathway Context
Cysteine cathepsins are key players in several critical signaling pathways. Their release from the lysosome into the cytosol can trigger downstream events leading to inflammation or apoptosis. The diagram below illustrates the central role of cathepsins in these processes.
Caption: Role of cathepsins in apoptosis and inflammation.
This diagram illustrates how various cellular stressors can lead to lysosomal membrane permeabilization, releasing active cathepsins into the cytosol.[26] Once in the cytosol, cathepsins can initiate the intrinsic apoptosis pathway by cleaving Bid to its truncated form, tBid, which in turn activates Bax and Bak, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[26] This triggers the formation of the apoptosome and subsequent caspase activation, culminating in apoptosis. Additionally, cytosolic cathepsins, particularly Cathepsin B, can contribute to the activation of the NLRP3 inflammasome, leading to the processing and secretion of the pro-inflammatory cytokine IL-1β and promoting inflammation.[26][27]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak signal | - Inactive cathepsins in the lysate- Insufficient protein loading- Suboptimal DCG-04 concentration- Inefficient transfer- Inactive Streptavidin-HRP | - Ensure lysate is prepared in an acidic buffer (pH 5.5) and handled on ice.- Increase the amount of protein lysate per lane.- Perform a DCG-04 concentration titration.- Verify transfer efficiency with Ponceau S staining.- Use fresh or a new batch of Streptavidin-HRP. |
| High background | - Insufficient blocking- Inadequate washing- Streptavidin-HRP concentration too high | - Increase blocking time to 1.5-2 hours.- Increase the number and/or duration of wash steps.- Optimize Streptavidin-HRP concentration by performing a dilution series. |
| Non-specific bands | - Endogenous biotinylated proteins | - Block with avidin (B1170675) prior to streptavidin-HRP incubation, followed by a biotin block. |
Conclusion
The DCG-04 activity-based probe is a powerful tool for the specific detection and profiling of active cysteine cathepsins in biological samples. The protocol described herein provides a robust framework for utilizing DCG-04 in a western blot format, enabling researchers to gain valuable insights into the functional state of these important proteases in health and disease. Careful optimization of the experimental conditions will ensure high-quality, reproducible data.
References
- 1. Cathepsin B Antibody (D1C7Y) | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 2. Cathepsin B antibody (12216-1-AP) | Proteintech [ptglab.com]
- 3. Exocytosis of active cathepsin B enzyme activity at pH 7.0, inhibition and molecular mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Cathepsin B Antibody (A12726) | Antibodies.com [antibodies.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Processing and Maturation of Cathepsin C Zymogen: A Biochemical and Molecular Modeling Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin K Is a Critical Protease in Synovial Fibroblast-Mediated Collagen Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin K antibody (11239-1-AP) | Proteintech [ptglab.com]
- 9. Cathepsin K (E7U5N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Characterization of a cathepsin L-like enzyme secreted from human pancreatic cancer cell line HPC-YP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cathepsin L Antibody | Cell Signaling Technology [cellsignal.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Cathepsin L Monoclonal Antibody (204101) (MA5-23891) [thermofisher.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Cathepsin S Antibody | Cell Signaling Technology [cellsignal.com]
- 16. mybiosource.com [mybiosource.com]
- 17. Anti-Cathepsin V antibody [EPR10723(B)] (ab166894) | Abcam [abcam.com]
- 18. Cathepsin V Polyclonal Antibody (PA5-37426) [thermofisher.com]
- 19. Cathepsin V antibody (18442-1-AP) | Proteintech [ptglab.com]
- 20. Cathepsin V - 2BScientific [2bscientific.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. usbio.net [usbio.net]
- 25. tools.thermofisher.com [tools.thermofisher.com]
- 26. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Spatial localization of cathepsins: Implications in immune activation and resolution during infections [frontiersin.org]
Application Notes and Protocols for Activity-Based Protein Profiling Using DCG-04
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for the functional analysis of enzymes in complex biological systems. This technique utilizes active site-directed covalent probes to label and identify active enzymes. DCG-04 is a widely used activity-based probe for the study of cysteine cathepsins, a family of proteases involved in various physiological and pathological processes, including immune responses, cancer progression, and neuroinflammation.[1][2][3]
DCG-04 is a derivative of the natural product E-64, a potent and irreversible inhibitor of papain-family cysteine proteases.[4] The probe consists of a reactive epoxide "warhead" that covalently modifies the active site cysteine residue, a peptide recognition element, and a reporter tag, which is typically biotin (B1667282) for affinity purification or a fluorophore for direct visualization.[5] This covalent and irreversible binding allows for the specific detection and quantification of catalytically active cysteine proteases.[6]
These application notes provide detailed protocols for the use of DCG-04 in various experimental settings, from in vitro enzyme analysis to in vivo studies in animal models.
Principle of DCG-04-Based ABPP
The core principle of DCG-04-based ABPP lies in its mechanism-based inactivation of target cysteine proteases. The epoxide electrophile of DCG-04 is attacked by the nucleophilic thiol group of the active site cysteine residue of a cathepsin. This results in the formation of a stable, covalent thioether bond, effectively and irreversibly inhibiting the enzyme. Because this reaction is dependent on the catalytic activity of the enzyme, DCG-04 specifically labels active proteases, providing a direct measure of their functional state.
The reporter tag on DCG-04 enables the subsequent detection and identification of the labeled enzymes. Biotinylated DCG-04 allows for the enrichment of labeled proteases from complex mixtures using streptavidin affinity chromatography, followed by identification via mass spectrometry.[7] Fluorescently tagged DCG-04 permits the direct visualization of active proteases in gels or through microscopy.[8]
Data Presentation
Quantitative Analysis of Active Cysteine Proteases
The following tables summarize representative quantitative data that can be obtained from ABPP experiments using DCG-04.
| Target Protease | Sample Type | Method | Quantitative Readout | Reference |
| Cathepsin B | Murine Macrophage Lysate | Competitive ABPP with DCG-04 | IC50: ~1 µM (for an experimental inhibitor) | [9] |
| Cathepsin L | Secretory Vesicle Lysate | DCG-04 Affinity Labeling | ~90-fold enrichment of activity | [2] |
| Cathepsin Z | Polyp Tissue Extract | DCG-04 Labeling & Western Blot | Increased activity in polyps vs. healthy tissue | [2] |
| Cathepsin B, L, S, X | Mouse Liver Lysate (in vivo) | Cy5-DCG-04 Labeling & IP | Confirmation of in vivo labeling | [5] |
Note: The data presented are illustrative of the types of quantitative results that can be obtained and are based on findings reported in the cited literature. For specific quantitative datasets, users should refer to the supplementary information of the relevant publications.
Experimental Protocols
I. In Vitro Labeling of Purified Cysteine Proteases
This protocol is suitable for confirming the reactivity of DCG-04 with a purified cysteine protease or for assessing the potency of a novel inhibitor in a competitive profiling experiment.
Materials:
-
Purified active cysteine protease (e.g., Cathepsin X)
-
DCG-04 (biotinylated or fluorescently tagged)
-
Reaction Buffer: 50 mM Sodium Acetate (NaOAc), 2 mM Dithiothreitol (DTT), 5 mM Magnesium Chloride (MgCl₂), pH 5.5
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and running buffer
-
For biotinylated DCG-04: Streptavidin-HRP conjugate and chemiluminescent substrate
-
For fluorescently tagged DCG-04: A gel scanner with appropriate excitation and emission filters
Procedure:
-
Dilute the purified cysteine protease to a final concentration of 100-200 nM in the reaction buffer.
-
For direct labeling: Add DCG-04 to a final concentration of 1-5 µM.
-
For competitive profiling: Pre-incubate the protease with varying concentrations of a test inhibitor for 30 minutes at room temperature. Then, add DCG-04 to a final concentration of 1-5 µM.
-
Incubate the reaction mixture for 30-60 minutes at 37°C.
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
For fluorescently tagged DCG-04: Visualize the labeled proteases by scanning the gel using an appropriate fluorescence scanner.
-
For biotinylated DCG-04: Transfer the proteins to a nitrocellulose or PVDF membrane, block the membrane, and probe with streptavidin-HRP followed by a chemiluminescent substrate to detect the labeled proteases.
II. Labeling of Cysteine Proteases in Cell Lysates
This protocol describes the profiling of active cysteine proteases in a complex biological sample, such as a cell lysate.
Materials:
-
Cultured cells
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail (without cysteine protease inhibitors)
-
DCG-04 (biotinylated)
-
Streptavidin-agarose beads
-
Wash Buffer: PBS with 0.1% Tween-20
-
Elution Buffer: 2x SDS-PAGE loading buffer
-
Mass spectrometer for protein identification
Procedure:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Dilute the lysate to a final protein concentration of 1-2 mg/mL with Lysis Buffer.
-
Add biotinylated DCG-04 to a final concentration of 2-5 µM.
-
Incubate for 1 hour at 37°C.
-
Add pre-washed streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads three times with Wash Buffer.
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE loading buffer for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE and visualize by Coomassie or silver staining.
-
Excise the protein bands of interest and identify the proteins by in-gel digestion followed by mass spectrometry.
III. In Vivo Labeling of Cysteine Proteases in a Mouse Model
This protocol provides a general guideline for the in vivo application of DCG-04 to profile active cysteine proteases in a mouse model. All animal procedures must be approved by the relevant institutional animal care and use committee.
Materials:
-
Cy5-DCG-04 (or other fluorescently tagged, cell-permeable version)
-
Anesthetic
-
Tissue homogenization buffer
-
Surgical tools for tissue collection
Procedure:
-
Administer Cy5-DCG-04 to the mouse via intravenous (i.v.) or intraperitoneal (i.p.) injection. The optimal dose and route of administration should be determined empirically.
-
Allow the probe to circulate for a predetermined amount of time (e.g., 2-4 hours).
-
Euthanize the mouse and harvest the tissues of interest.
-
Homogenize the tissues in a suitable lysis buffer.
-
Clarify the tissue lysates by centrifugation.
-
Separate the proteins from the tissue lysates by SDS-PAGE.
-
Visualize the in vivo labeled proteases by scanning the gel with a fluorescence scanner.
-
The identity of the labeled bands can be confirmed by immunoprecipitation with specific antibodies against the cathepsins of interest, followed by in-gel fluorescence scanning.[5]
Visualizations
Mechanism of DCG-04 Action
References
- 1. New Insights into the Role of Cysteine Cathepsins in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live Imaging of Cysteine-Cathepsin Activity Reveals Dynamics of Focal Inflammation, Angiogenesis, and Polyp Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 6. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 7. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory prodrug mechanism for cysteine cathepsin-targeted self-controlled drug release - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of DCG-04 for Activity-Based Protein Profiling
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for determining the optimal concentration of the activity-based probe DCG-04 for labeling cysteine cathepsins. DCG-04 is a powerful tool for profiling the activity of these proteases, which are implicated in numerous physiological and pathological processes. Achieving optimal labeling is critical for generating reliable and reproducible data. This note details a systematic approach to titrate DCG-04 and includes protocols for sample preparation, labeling, and analysis.
Introduction
DCG-04 is an activity-based probe (ABP) designed to covalently modify the active site cysteine of papain-like cysteine proteases, with a strong preference for cathepsins.[1][2] It is a derivative of the irreversible inhibitor E-64 and is typically functionalized with a biotin (B1667282) tag for detection and enrichment of labeled enzymes. The covalent nature of the interaction ensures that the labeling is stable and reflects the active state of the enzyme at the time of the experiment.
The concentration of DCG-04 used for labeling is a critical parameter that can significantly impact the experimental outcome. Insufficient probe concentration may lead to incomplete labeling of the target enzymes, resulting in an underestimation of their activity. Conversely, excessively high concentrations can lead to increased non-specific binding and potential off-target effects, which can complicate data interpretation. Therefore, it is imperative to perform a titration experiment to determine the optimal DCG-04 concentration for each specific experimental system (e.g., cell type, tissue lysate).
Data Presentation
Recommended DCG-04 Concentrations for Various Applications
The optimal concentration of DCG-04 can vary depending on the application and the biological sample. The following table provides a summary of concentrations reported in the literature for different experimental setups. These values should be used as a starting point for optimization.
| Application | Sample Type | Recommended Concentration Range | Reference |
| In vitro labeling of cell lysates | J774 mouse macrophage cell lysate | 1 - 10 µM | [3] |
| In vitro labeling of cell lysates | RAW264.7 mouse macrophage cell lysate | Up to 100 µM (for detecting low-activity enzymes) | |
| In vitro labeling of tissue lysates | Rat liver lysate | 1 - 5 µM | [4] |
| Inhibition of purified enzyme | Purified Cathepsin X | 100 µM | [4] |
| Competitive labeling | J774 mouse macrophage cell lysate | 5 µM DCG-04 with varying concentrations of competitor | [3] |
Exemplary Results of a DCG-04 Titration Experiment
To determine the optimal DCG-04 concentration, a titration experiment should be performed. The following table illustrates a representative dataset from such an experiment using a hypothetical cell lysate. The signal intensity of a target cathepsin (e.g., Cathepsin B) is measured by densitometry of a western blot.
| DCG-04 Concentration (µM) | Relative Densitometry Units (Target Band) | Signal-to-Noise Ratio | Observations |
| 0 | 0 | 0 | No labeling detected. |
| 0.1 | 15,234 | 5.1 | Faint but specific labeling of the target band. |
| 0.5 | 48,765 | 15.8 | Strong increase in signal intensity. |
| 1.0 | 89,543 | 28.9 | Near-maximal signal intensity. |
| 2.5 | 95,112 | 30.7 | Signal appears to be saturating. |
| 5.0 | 96,345 | 31.1 | No significant increase in signal compared to 2.5 µM. |
| 10.0 | 97,101 | 29.8 | Potential for increased background signal. |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for DCG-04 Labeling
This protocol describes the preparation of cell lysates suitable for activity-based protein profiling with DCG-04.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Sodium Acetate (pH 5.0), 5 mM MgCl₂, 0.5% NP-40, 1 mM DTT (add fresh)[3]
-
Protease inhibitor cocktail (optional, without cysteine protease inhibitors)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Culture cells to the desired confluency.
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add an appropriate volume of ice-cold Lysis Buffer (e.g., 500 µL for a 10 cm dish).
-
Using a cell scraper, gently scrape the cells into the lysis buffer.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
The lysate is now ready for DCG-04 labeling. It can be used immediately or stored at -80°C.
Protocol 2: Titration of DCG-04 to Determine Optimal Concentration
This protocol provides a step-by-step guide for performing a DCG-04 titration experiment followed by western blot analysis.
Materials:
-
Prepared cell lysate (from Protocol 1)
-
DCG-04 stock solution (e.g., 1 mM in DMSO)
-
Lysis Buffer (from Protocol 1)
-
4x SDS-PAGE loading buffer
-
Heat block
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Titration Setup:
-
Thaw the cell lysate on ice.
-
In a series of microcentrifuge tubes, prepare reactions by adding a consistent amount of protein lysate (e.g., 25-50 µg) to each tube.[3][4]
-
Bring the volume of each reaction to a consistent final volume (e.g., 50 µL) with Lysis Buffer.
-
Add DCG-04 from the stock solution to each tube to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a "no probe" control.
-
-
Competitive Labeling Control (Optional but Recommended):
-
In a separate tube, pre-incubate the lysate with a broad-spectrum cysteine protease inhibitor (e.g., 50 µM E-64) for 30 minutes at 37°C before adding the determined optimal concentration of DCG-04. This will serve as a negative control to demonstrate the specificity of the labeling.
-
-
Labeling Reaction:
-
Incubate the reactions at 37°C for 60 minutes.[3]
-
-
Sample Preparation for SDS-PAGE:
-
Stop the reaction by adding 4x SDS-PAGE loading buffer to each tube.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Western Blotting:
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and acquire the image using an appropriate imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the resulting blot to quantify the intensity of the bands corresponding to the target cathepsins at each DCG-04 concentration.
-
Plot the signal intensity as a function of DCG-04 concentration to determine the point of saturation, which indicates the optimal concentration.
-
Visualization of Signaling Pathways and Experimental Workflow
Experimental Workflow for DCG-04 Concentration Optimization
Caption: Workflow for optimizing DCG-04 probe concentration.
MHC Class II Antigen Presentation Pathway
Cysteine cathepsins, particularly Cathepsin S, play a crucial role in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs). This processing is essential for the subsequent loading of antigenic peptides.
Caption: Role of Cathepsin S in MHC class II antigen presentation.
Cathepsin B-mediated TNF-α Signaling Pathway
In response to TNF-α signaling, Cathepsin B can be released from the lysosome into the cytosol, where it participates in the apoptotic cascade.
Caption: Cathepsin B's role in TNF-α-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 3. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DCG-04 Affinity Purification of Proteases
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCG-04 is a potent, activity-based probe (ABP) designed for the specific labeling and affinity purification of active cysteine proteases, primarily from the papain family. This small molecule features an epoxide warhead that covalently binds to the active site cysteine of target proteases, a peptide backbone for recognition, and a biotin (B1667282) tag for affinity capture. This methodology allows for the selective isolation and identification of functionally active proteases from complex biological samples, such as cell lysates and tissues, providing valuable insights into protease function in health and disease. These application notes provide a comprehensive protocol for the affinity purification of proteases using DCG-04, followed by identification via mass spectrometry.
Principle of DCG-04 Affinity Purification
The workflow is based on the irreversible covalent modification of the catalytic cysteine in the active site of a protease by the epoxide electrophile of DCG-04.[1] The biotin handle on the DCG-04 probe then allows for the highly specific and high-affinity capture of the labeled protease-probe complex using streptavidin-conjugated beads.[2] Unbound proteins are washed away, and the enriched proteases can be eluted or, more commonly, digested on the beads for subsequent analysis by mass spectrometry.
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for key steps in the DCG-04 affinity purification workflow. Optimization may be required for specific experimental systems.
Table 1: Recommended Conditions for DCG-04 Labeling
| Parameter | Cell Lysates | Tissue Homogenates |
| Protein Concentration | 1-10 mg/mL | 1-10 mg/mL |
| DCG-04 Concentration | 1-10 µM | 2-5 µM[3] |
| Incubation Time | 30-60 minutes[1][3] | 60 minutes |
| Incubation Temperature | Room Temperature or 37°C[1][3] | 37°C |
| pH | 5.5 | 5.5 |
Table 2: Buffer Compositions
| Buffer Type | Composition | Notes |
| Lysis Buffer | 50 mM Sodium Acetate (pH 5.5), 5 mM MgCl₂, 2 mM DTT, 1% Triton X-100 or NP-40 | The acidic pH is optimal for the activity of many cysteine cathepsins. DTT is included to maintain the active site cysteine in a reduced state. |
| Labeling Buffer | 50 mM Sodium Acetate (pH 5.5), 5 mM MgCl₂, 2 mM DTT | Similar to lysis buffer but may have lower detergent concentrations. |
| Wash Buffer 1 (Low Stringency) | 1% SDS in PBS | To remove non-specific binders. |
| Wash Buffer 2 (High Stringency) | 6 M Urea (B33335) in PBS | For further removal of non-specifically bound proteins. |
| Wash Buffer 3 (Final) | PBS | To remove urea and SDS before mass spectrometry. |
| Elution Buffer (for intact protein) | 8 M Guanidine-HCl, pH 1.5[4] | Harsh denaturing conditions are required to disrupt the biotin-streptavidin interaction. This is generally not recommended if proceeding to mass spectrometry. |
Experimental Protocols
Part 1: Labeling of Active Proteases with DCG-04
-
Sample Preparation (Cell Lysate):
-
Harvest cells and wash with cold PBS.
-
Lyse cells in Lysis Buffer (see Table 2) at a concentration of 1-10 mg/mL.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
DCG-04 Labeling:
-
Adjust the protein concentration of the clarified lysate to 1-5 mg/mL with Labeling Buffer (see Table 2).
-
Add DCG-04 to a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at room temperature or 37°C.[1][3]
-
To confirm specific labeling, a control sample can be pre-incubated with a broad-spectrum cysteine protease inhibitor (e.g., E-64) for 30 minutes prior to adding DCG-04.
-
Part 2: Affinity Purification of DCG-04 Labeled Proteases
-
Bead Preparation:
-
Resuspend streptavidin-agarose or magnetic beads in PBS.
-
Wash the beads three times with PBS, pelleting the beads between each wash (by centrifugation or using a magnetic rack).
-
-
Binding of Labeled Proteases:
-
Add the washed streptavidin beads to the DCG-04 labeled lysate. A typical ratio is 20-30 µL of bead slurry per 1 mg of protein lysate.
-
Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads sequentially with the following buffers:
-
Once with Wash Buffer 1 (1% SDS in PBS).
-
Twice with Wash Buffer 2 (6 M Urea in PBS).
-
Three times with PBS to remove detergents and denaturants.
-
-
Part 3: Elution and/or On-Bead Digestion for Mass Spectrometry
Option A: On-Bead Digestion (Recommended)
-
Reduction and Alkylation:
-
Resuspend the washed beads in 100 µL of 50 mM ammonium (B1175870) bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 55 mM. Incubate in the dark for 20 minutes.
-
-
Tryptic Digestion:
-
Wash the beads twice with 50 mM ammonium bicarbonate.
-
Resuspend the beads in 50-100 µL of 50 mM ammonium bicarbonate containing sequencing-grade trypsin (e.g., 1 µg).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Extraction:
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
To maximize peptide recovery, perform a second extraction by adding 50 µL of 50% acetonitrile (B52724)/0.1% formic acid to the beads, vortexing, and combining the supernatant with the first extract.
-
Dry the pooled peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.
-
Option B: In-Gel Digestion
-
Elution:
-
Elute the bound proteins by boiling the beads in 2X SDS-PAGE loading buffer for 5-10 minutes.
-
-
SDS-PAGE:
-
Separate the eluted proteins on a 1D SDS-PAGE gel.
-
Visualize the protein bands using a mass spectrometry-compatible stain (e.g., Coomassie Blue).
-
-
In-Gel Digestion:
-
Excise the protein bands of interest from the gel.
-
Destain the gel pieces with 50% acetonitrile in 50 mM ammonium bicarbonate.
-
Dehydrate the gel pieces with 100% acetonitrile.
-
Reduce the proteins with 10 mM DTT at 56°C for 30 minutes.
-
Alkylate with 55 mM iodoacetamide in the dark for 20 minutes.
-
Wash and dehydrate the gel pieces.
-
Rehydrate the gel pieces in a solution of sequencing-grade trypsin (10-20 ng/µL) in 50 mM ammonium bicarbonate and incubate overnight at 37°C.
-
Extract the peptides from the gel pieces using a series of acetonitrile and formic acid extractions.
-
Pool the extracts, dry in a vacuum centrifuge, and resuspend in 0.1% formic acid for LC-MS/MS analysis.
-
Visualizations
Caption: Mechanism of DCG-04 covalent labeling.
Caption: DCG-04 affinity purification workflow.
References
- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
Probing Protease Activity in Live Antigen-Presenting Cells: Application Notes and Protocols for DCG04 Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of DCG04, a biotinylated active site-directed probe, for labeling and analyzing cysteine protease activity in live antigen-presenting cells (APCs). These methods are critical for understanding the proteolytic environment within phagosomes, which plays a crucial role in antigen processing and presentation.
Introduction
This compound is a derivative of the peptide epoxide JPM-565 and serves as a specific tool for targeting and covalently modifying the active site of cysteine proteases, particularly those of the papain family.[1][2] Its biotinylated nature allows for the subsequent detection and analysis of labeled proteases. A key feature of this compound is that it is not cell-permeable on its own, which enables targeted delivery to phagosomes by coupling it to beads that are internalized by APCs.[1] This methodology allows for the real-time sampling of proteolytic activities that an internalized antigen would encounter. This compound has been shown to effectively label several cathepsins, including Cathepsin B, S, L, and Z, within the phagosomes of live cells.[1]
Data Presentation
The following tables summarize key quantitative data for the application of this compound in labeling cysteine proteases in APCs.
Table 1: Recommended this compound Concentrations for Various Applications
| Application | Cell Type | This compound Concentration | Reference |
| Maximal labeling of phagosomal proteases | J774 macrophages | 0.1 µM (on beads) | [1] |
| Labeling of total cysteine proteases in cell lysates | J774 macrophages | 5 µM | [1] |
| Labeling of total cysteine proteases in cell lysates | Bone marrow-derived APCs | 0.1 µM | [1] |
| Immunoprecipitation of labeled proteases | J774 cell lysates | 50 µM | [1] |
Table 2: Key Cysteine Proteases Targeted by this compound in APCs
| Protease | Cellular Location | Function in Antigen Presentation | Reference(s) |
| Cathepsin B | Endosomes, Lysosomes, Phagosomes | Antigen processing, MHC class II invariant chain processing | [1][2] |
| Cathepsin S | Endosomes, Lysosomes, Phagosomes | MHC class II invariant chain processing | [1] |
| Cathepsin L | Endosomes, Lysosomes, Phagosomes | Antigen processing, prohormone processing | [1][3] |
| Cathepsin Z | Endosomes, Lysosomes, Phagosomes | Role in antigen presentation still under investigation | [1] |
Experimental Protocols
Protocol 1: Labeling of Phagosomal Cysteine Proteases in Live APCs using this compound-Coated Beads
This protocol describes the methodology to deliver this compound to the phagosomes of live APCs to label active cysteine proteases.
Materials:
-
Antigen-presenting cells (e.g., J774 macrophages, bone marrow-derived dendritic cells)
-
Streptavidin-coated latex beads
-
This compound (biotinylated active site-directed probe)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Reducing SDS-PAGE sample buffer
-
JPM-565 (optional, as a competitor to prevent post-lysis labeling)
-
Streptavidin-HRP conjugate for western blotting
-
Chemiluminescence substrate
Procedure:
-
Preparation of this compound-Coated Beads:
-
Incubate streptavidin-coated latex beads with the desired concentration of this compound (e.g., 0.1 µM for maximal labeling) in PBS for 1 hour at room temperature with gentle rotation.[1]
-
Wash the beads three times with PBS to remove unbound this compound.
-
Resuspend the this compound-coated beads in cell culture medium.
-
-
Cell Labeling (Pulse-Chase):
-
Plate APCs in a suitable culture dish and allow them to adhere.
-
Pulse: Add the this compound-coated beads to the cells and incubate for a defined period (e.g., 5-30 minutes) at 37°C to allow for phagocytosis.[1]
-
Chase: Remove the excess beads by washing the cells with warm PBS.
-
Add fresh, pre-warmed cell culture medium and incubate for various chase periods (e.g., 0, 30, 60, 120 minutes) at 37°C to allow for phagosome maturation.[1]
-
-
Cell Lysis:
-
After the chase period, wash the cells with cold PBS.
-
Lyse the cells directly in reducing SDS-PAGE sample buffer. To prevent any labeling that might occur after cell lysis, the lysis buffer can be supplemented with a non-biotinylated inhibitor like 100 µM JPM-565.[1]
-
Immediately heat the samples at 95°C for 5 minutes.
-
-
Analysis of Labeled Proteases:
-
Separate the protein lysates by SDS-PAGE on a 12.5% gel.[1]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then probe with a streptavidin-HRP conjugate to detect the biotinylated (this compound-labeled) proteases.
-
Visualize the labeled proteases using a chemiluminescence substrate and an appropriate imaging system.
-
Protocol 2: Labeling of Total Cysteine Protease Activity in APC Lysates
This protocol is for assessing the total active cysteine protease content in cell extracts.
Materials:
-
Antigen-presenting cells
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 0.5% NP-40)
-
This compound
-
Reducing SDS-PAGE sample buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescence substrate
Procedure:
-
Preparation of Cell Lysates:
-
Harvest APCs and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Labeling Reaction:
-
Analysis:
-
Stop the reaction by adding reducing SDS-PAGE sample buffer and boiling for 5 minutes.
-
Proceed with SDS-PAGE, western blotting with streptavidin-HRP, and chemiluminescent detection as described in Protocol 1, Step 4.
-
Visualizations
The following diagrams illustrate the experimental workflow and the underlying biological process of phagosomal antigen processing involving cysteine proteases.
Caption: this compound Labeling Workflow in Live APCs.
Caption: Phagosomal Maturation and Protease Labeling.
References
Application Notes and Protocols for DCG-04 Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for utilizing the activity-based probe DCG-04 in western blotting to detect and quantify active cysteine cathepsins. This protocol is designed for professionals in research and drug development who are investigating the roles of these proteases in various physiological and pathological processes.
Introduction to DCG-04
DCG-04 is a potent, irreversible, and activity-based probe that specifically targets the active site of cysteine cathepsins.[1][2][3][4] Structurally, it comprises three key components: an epoxide electrophile that covalently binds to the active site cysteine, a peptide sequence recognized by the target cathepsins, and a biotin (B1667282) tag for detection.[5] This design allows for the specific labeling of catalytically active enzymes within complex biological samples such as cell lysates and tissue extracts.[1][3][6] The biotin tag enables sensitive detection via streptavidin conjugated to horseradish peroxidase (HRP) in a western blot format.[2][7]
Mechanism of Action
DCG-04 functions by forming a covalent bond with the nucleophilic thiol group of the active site cysteine residue in target cathepsins.[2][5] This irreversible binding event effectively "tags" the active enzyme, allowing for its subsequent visualization and quantification. This activity-based detection is a significant advantage over antibody-based methods that detect both active and inactive forms of the enzyme, providing a more accurate measure of enzymatic activity.
Experimental Protocols
This section outlines the complete workflow for a DCG-04 western blotting experiment, from sample preparation to data analysis.
I. Reagent and Buffer Preparation
| Reagent/Buffer | Composition | Storage |
| Lysis Buffer (pH 5.5) | 50 mM Sodium Acetate, 5 mM MgCl₂, 0.5% NP-40 or 0.1% Triton X-100, 5 mM DTT (add fresh) | 4°C |
| DCG-04 Stock Solution | 1 mM in DMSO | -20°C |
| SDS-PAGE Sample Buffer (4X) | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% Glycerol, 20% β-mercaptoethanol, 0.02% Bromophenol Blue | Room Temp. |
| Transfer Buffer (1X) | 25 mM Tris, 192 mM Glycine, 20% Methanol | 4°C |
| TBST (1X) | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20 | Room Temp. |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | 4°C |
| Streptavidin-HRP Solution | Dilute Streptavidin-HRP conjugate in blocking buffer (e.g., 1:1000 - 1:5000) | Prepare Fresh |
II. Step-by-Step Western Blotting Protocol
A. Sample Preparation and DCG-04 Labeling
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS, then scrape cells in ice-cold Lysis Buffer.[8][9][10]
-
For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold Lysis Buffer.[9]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
-
DCG-04 Labeling:
-
Adjust the protein concentration of the lysate to 1-2 mg/mL with Lysis Buffer.
-
Add DCG-04 stock solution to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubate for 30-60 minutes at 37°C.[11]
-
To terminate the labeling reaction, add 4X SDS-PAGE Sample Buffer and heat the samples at 95-100°C for 5-10 minutes.
-
B. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Load 20-50 µg of labeled protein lysate per lane onto a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Include a pre-stained protein ladder to monitor migration and a biotinylated protein ladder for molecular weight determination.[10]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[12]
-
Ensure complete removal of air bubbles between the gel and the membrane.
-
Transfer efficiency can be checked by staining the membrane with Ponceau S.
-
C. Immunodetection
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[9]
-
-
Streptavidin-HRP Incubation:
-
Washing:
-
Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound Streptavidin-HRP.[13]
-
D. Signal Detection and Data Analysis
-
Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[15]
-
-
Data Analysis:
-
Identify the bands corresponding to active cathepsins based on their molecular weights.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the signal to a loading control if necessary (though activity-based probes inherently provide a measure of active enzyme).
-
III. Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Protein Lysate Concentration | 1 - 2 mg/mL | Ensure consistent protein concentration across samples for accurate comparison. |
| DCG-04 Concentration | 1 - 10 µM | Optimal concentration may vary depending on the sample type and cathepsin abundance. A titration experiment is recommended. |
| Labeling Incubation Time | 30 - 60 minutes | Longer incubation times may increase signal but also background. |
| Labeling Temperature | 37°C | This temperature is optimal for the activity of most cysteine cathepsins. |
| Streptavidin-HRP Dilution | 1:1000 - 1:5000 | The optimal dilution should be determined based on the manufacturer's recommendations and experimental results. |
Visualizations
Experimental Workflow
Caption: Workflow for DCG-04 Western Blotting.
Signaling Pathway: Cathepsin-Mediated Apoptosis
Cysteine cathepsins, when released from the lysosome into the cytosol, can initiate the apoptotic cascade through the cleavage of Bid, a pro-apoptotic Bcl-2 family protein. Truncated Bid (tBid) then translocates to the mitochondria, inducing the release of cytochrome c and initiating the caspase cascade.
Caption: Cathepsin-Mediated Apoptotic Pathway.
References
- 1. Lysosomal cysteine cathepsins: signaling pathways in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteine Cathepsins as Therapeutic Targets in Immune Regulation and Immune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. novopro.cn [novopro.cn]
- 7. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 8. cdn.origene.com [cdn.origene.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for DCG-04 Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of samples for mass spectrometry analysis using the activity-based probe DCG-04. DCG-04 is a powerful tool for the functional profiling of cysteine cathepsins, enabling the specific labeling and subsequent identification and quantification of active proteases in complex biological samples.
Introduction to DCG-04
DCG-04 is an activity-based probe designed to target and covalently modify the active site cysteine of papain-family cysteine proteases, including many cathepsins.[1][2][3] The probe consists of an epoxide electrophile that forms a stable thioether bond with the catalytic cysteine, a peptide backbone that provides specificity, and a biotin (B1667282) tag for affinity purification.[4] This allows for the selective enrichment of active proteases from cell lysates, tissues, and other biological samples for subsequent analysis by mass spectrometry.[1][2][5] For visualization purposes, the biotin tag can be replaced with a fluorescent reporter.[6]
Experimental Overview
The overall workflow for DCG-04 based proteomics involves several key stages:
-
Sample Preparation and Labeling: Incubation of the biological sample with the DCG-04 probe to label active cysteine proteases.
-
Affinity Purification: Capture of the biotin-tagged, labeled proteins using streptavidin-conjugated beads.
-
On-Bead Digestion: Enzymatic digestion of the captured proteins directly on the beads to generate peptides for mass spectrometry analysis.
-
Peptide Cleanup: Desalting and concentration of the resulting peptide mixture prior to LC-MS/MS analysis.
This protocol focuses on an on-bead digestion strategy, which has been shown to be an effective method for processing biotinylated proteins for mass spectrometry, minimizing sample loss and contamination.[6][7][8][9]
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for the experimental protocols outlined below.
Table 1: Reagents and Concentrations
| Reagent | Stock Concentration | Working Concentration | Purpose |
| DCG-04 | 1 mM in DMSO | 2 - 10 µM | Active site labeling of cysteine proteases |
| Dithiothreitol (DTT) | 1 M | 2 - 10 mM | Reduction of disulfide bonds |
| Iodoacetamide (B48618) (IAA) | 500 mM | 10 - 55 mM | Alkylation of free cysteine residues |
| Trypsin | 0.1 - 1 µg/µL | 1:20 - 1:50 (enzyme:protein) | Enzymatic digestion of proteins |
| Ammonium (B1175870) Bicarbonate | 1 M | 25 - 50 mM | Digestion and wash buffer |
| Urea | 8 M | 3 M | Denaturation and washing |
Table 2: Incubation Parameters
| Step | Temperature | Duration |
| DCG-04 Labeling | Room Temperature or 37°C | 30 - 120 minutes |
| Reduction (DTT) | Room Temperature or 56°C | 30 - 60 minutes |
| Alkylation (IAA) | Room Temperature (in dark) | 30 minutes |
| Trypsin Digestion | 37°C | 16 hours (overnight) |
Experimental Protocols
Protocol 1: Labeling of Cysteine Proteases with DCG-04 in Cell Lysates
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors excluding cysteine protease inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
DCG-04 Labeling:
-
Adjust the protein concentration of the cell lysate to 1-2 mg/mL with lysis buffer.
-
Add DCG-04 to a final concentration of 2-10 µM.
-
As a negative control, pre-incubate a separate aliquot of the lysate with a broad-spectrum cysteine protease inhibitor (e.g., E-64, 20 µM) for 30 minutes prior to adding DCG-04.
-
Incubate the samples for 60 minutes at 37°C with gentle agitation.[10]
-
Protocol 2: Affinity Purification of DCG-04 Labeled Proteins
-
Bead Preparation:
-
Resuspend streptavidin-conjugated magnetic beads in the vial.
-
For each sample, transfer a sufficient volume of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads three times with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
-
Capture of Labeled Proteins:
-
Add the DCG-04 labeled lysate to the washed streptavidin beads.
-
Incubate for 1-2 hours at 4°C with end-over-end rotation.
-
Place the tube on a magnetic rack and discard the supernatant.
-
-
Washing:
-
Wash the beads extensively to remove non-specifically bound proteins. Perform the following washes, vortexing briefly between each step:
-
Protocol 3: On-Bead Digestion for Mass Spectrometry
-
Reduction and Alkylation:
-
Resuspend the washed beads in 100 µL of 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 45 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add iodoacetamide to a final concentration of 55 mM and incubate for 30 minutes in the dark at room temperature to alkylate free cysteines.
-
Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.
-
-
Trypsin Digestion:
-
Add sequencing-grade modified trypsin to the bead suspension at a 1:20 to 1:50 enzyme-to-protein ratio (if the protein amount is unknown, a standard amount of 1-2 µg of trypsin can be used).
-
Incubate overnight (approximately 16 hours) at 37°C with shaking.[11]
-
-
Peptide Elution:
-
Centrifuge the tube to pellet the beads.
-
Carefully transfer the supernatant containing the digested peptides to a new low-binding microcentrifuge tube.
-
To maximize peptide recovery, perform a second elution by adding 50 µL of 50% acetonitrile (B52724)/0.1% formic acid to the beads, vortexing for 15 minutes, and then combining the supernatant with the first eluate.
-
-
Peptide Cleanup:
-
Acidify the pooled peptide solution by adding 10% trifluoroacetic acid (TFA) until the pH is between 2 and 3.
-
Desalt and concentrate the peptides using a C18 StageTip or a similar reversed-phase chromatography method.
-
Elute the peptides from the C18 material using a solution of 50-80% acetonitrile in 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Resuspend the dried peptides in a small volume (e.g., 20 µL) of LC-MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid in water) for analysis.
-
Visualizations
References
- 1. med.stanford.edu [med.stanford.edu]
- 2. Functional proteomics of the active cysteine protease content in Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 5. Frontiers | Proteases Underground: Analysis of the Maize Root Apoplast Identifies Organ Specific Papain-Like Cysteine Protease Activity [frontiersin.org]
- 6. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-bead Digestion for Interactome Profiling [thermofisher.com]
- 8. biotechsupportgroup.com [biotechsupportgroup.com]
- 9. On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis | Proteintech Group [ptglab.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. uib.no [uib.no]
Troubleshooting & Optimization
Troubleshooting non-specific binding of DCG04
Welcome to the technical support center for DCG04, an activity-based probe for cysteine cathepsins. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to non-specific binding and optimize their experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an activity-based probe (ABP) designed to covalently modify the active site cysteine of papain-family cysteine proteases, primarily cathepsins.[1][2] It is widely used for activity profiling of these enzymes in complex biological samples such as cell and tissue lysates.[3] The probe typically contains a reactive epoxide group, a peptide recognition sequence, and a reporter tag such as biotin (B1667282) or a fluorophore for detection.[1]
Q2: How does this compound work?
A2: this compound functions as a mechanism-based irreversible inhibitor.[4] The epoxide electrophile on this compound is attacked by the nucleophilic cysteine residue in the active site of a target cathepsin. This results in the formation of a stable, covalent bond, effectively "tagging" the active enzyme. The attached reporter tag then allows for visualization and quantification of the active protease.
Q3: What are the known targets of this compound?
A3: this compound is known to label a broad range of cysteine cathepsins, including cathepsins B, C, H, J, K, L, S, V, and X.[1] Its specificity is primarily directed towards the papain family of cysteine proteases.
Q4: Can this compound be used in living cells?
A4: While this compound is effective in cell lysates, its use in living cells can be challenging due to issues with cell permeability and localization.[5] Non-targeted versions of fluorescently labeled this compound have been reported to show only background bands in whole cells, suggesting that specialized delivery mechanisms, such as receptor-mediated uptake, may be necessary for effective intracellular labeling.[5]
Troubleshooting Non-Specific Binding of this compound
Non-specific binding is a common challenge when working with highly reactive probes like this compound. It can lead to high background signals and make data interpretation difficult. The following guide provides a systematic approach to troubleshoot and minimize non-specific binding.
Problem: High background or multiple non-specific bands are observed.
High background can obscure the specific signal from your target cathepsins. The following steps can help to identify and reduce the sources of non-specific binding.
Solution Workflow:
Caption: A stepwise workflow for troubleshooting non-specific binding of this compound.
Detailed Troubleshooting Steps:
Optimize Probe Concentration and Incubation Time
Excess probe or prolonged incubation can lead to increased non-specific interactions.
-
Recommendation: Perform a titration experiment to determine the optimal this compound concentration and incubation time. Start with a low concentration and short incubation time, and incrementally increase them to find the best signal-to-noise ratio.
-
Illustrative Data:
| This compound Conc. (µM) | Incubation Time (min) | Specific Signal (Arbitrary Units) | Background Signal (Arbitrary Units) | Signal-to-Noise Ratio |
| 0.5 | 15 | 500 | 100 | 5.0 |
| 1 | 30 | 1200 | 300 | 4.0 |
| 2 | 30 | 1500 | 600 | 2.5 |
| 5 | 60 | 1800 | 1500 | 1.2 |
As shown in the table, increasing probe concentration and incubation time can increase the specific signal, but may disproportionately increase the background, leading to a lower signal-to-noise ratio.
Enhance Blocking and Washing Steps
Inadequate blocking or insufficient washing can leave non-specific binding sites exposed or fail to remove unbound probe.
-
Recommendations:
-
Blocking: Use a protein-based blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk to block non-specific binding sites on your membrane or in your lysate.
-
Washing: Increase the number and duration of wash steps after probe incubation. Incorporate a non-ionic surfactant like Tween-20 (0.05-0.1%) in your wash buffer to help disrupt non-specific hydrophobic interactions.
-
Adjust Lysis and Labeling Buffer Conditions
The composition of your buffer can influence non-specific interactions.
-
Recommendations:
-
pH: Adjust the pH of your lysis and labeling buffer. The optimal pH for cathepsin activity is typically acidic (pH 5.0-6.0). Labeling at a pH outside the optimal range for your target enzymes may reduce specific binding and increase off-target interactions.
-
Salt Concentration: Increase the salt concentration (e.g., 150-300 mM NaCl) in your buffers. This can help to disrupt non-specific ionic interactions.
-
Detergents: Include a mild non-ionic detergent (e.g., 0.1% Triton X-100 or NP-40) in your lysis buffer to ensure proper protein solubilization.
-
Perform a Competition Experiment to Confirm Specificity
A competition experiment is the definitive way to distinguish specific from non-specific binding.
-
Protocol:
-
Pre-incubate your sample with a broad-spectrum, irreversible cysteine protease inhibitor (e.g., E-64) or a non-tagged version of this compound for a sufficient time to block the active sites of the target cathepsins.
-
Add the tagged this compound probe and incubate as you normally would.
-
Analyze the results. Bands that are present in the sample without the competitor but absent or significantly reduced in the pre-incubated sample represent specific binding to active cysteine proteases. Bands that remain are likely due to non-specific binding.
-
-
Expected Outcome Visualization:
Caption: Expected results of a competition experiment to validate this compound binding specificity.
Key Experimental Protocols
Protocol 1: Standard this compound Labeling in Cell Lysates
-
Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail without cysteine protease inhibitors).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
This compound Labeling:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL in labeling buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT).
-
Add this compound to the desired final concentration (start with 1 µM).
-
Incubate for 30 minutes at 37°C.
-
-
Sample Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
If using biotinylated this compound, transfer proteins to a membrane and detect using streptavidin-HRP. If using a fluorescent this compound, visualize the gel directly on a fluorescent scanner.
-
Protocol 2: Competition Experiment for this compound
-
Prepare two sets of lysate samples as described in Protocol 1.
-
To the "competitor" sample, add a 50-100 fold molar excess of a broad-spectrum cysteine protease inhibitor (e.g., E-64) or untagged this compound.
-
To the "control" sample, add an equivalent volume of vehicle (e.g., DMSO).
-
Incubate both samples for 30 minutes at 37°C to allow for blocking of the active sites.
-
Add tagged this compound to both samples at the optimized concentration.
-
Incubate for the optimized time (e.g., 30 minutes) at 37°C.
-
Proceed with sample analysis as described in Protocol 1.
By following these guidelines and protocols, researchers can effectively troubleshoot non-specific binding of this compound and obtain high-quality, specific data in their experiments. For further assistance, please consult the product's technical datasheet or contact our support team.
References
Optimizing DCG04 labeling conditions for specific proteases
Welcome to the technical support center for DCG-04, an activity-based probe for cysteine cathepsins. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their DCG-04 labeling experiments for specific proteases.
Frequently Asked Questions (FAQs)
Q1: What is DCG-04 and how does it work?
DCG-04 is an activity-based probe designed to target and covalently modify the active site of cysteine cathepsins.[1][2] Its structure consists of a peptide scaffold, an epoxide electrophile that irreversibly binds to the catalytic cysteine residue in the active site of the protease, and a biotin (B1667282) tag for detection and enrichment.[3][4] This mechanism ensures that only active proteases are labeled.
Q2: Which proteases are targeted by DCG-04?
DCG-04 is a broad-spectrum probe for papain-family cysteine proteases. It has been shown to label a variety of cathepsins, including cathepsins B, C, H, J, K, L, S, V, and X in various cell and tissue lysates.[5][6]
Q3: What is the general workflow for a DCG-04 labeling experiment?
A typical DCG-04 labeling experiment involves the following steps:
-
Lysate Preparation: Prepare cell or tissue lysates in a suitable buffer.
-
Pre-incubation (Optional): Pre-treat the lysate with a general cysteine protease inhibitor (like E-64) as a negative control to confirm specific labeling.[7]
-
DCG-04 Labeling: Incubate the lysate with the desired concentration of DCG-04 for a specific time and at a set temperature to allow for covalent modification of active proteases.
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
Detection: Detect the biotinylated proteases using streptavidin-HRP followed by chemiluminescence or by using fluorescently tagged streptavidin.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Labeling | Inactive Proteases: The target proteases in the sample may be inactive or present at very low levels. | - Ensure proper sample handling and storage to maintain protein activity. - Use fresh lysates. - Increase the amount of total protein in the lysate.[5] |
| Suboptimal Labeling Conditions: The pH, temperature, or incubation time may not be optimal for the target protease. | - Optimize the pH of the labeling buffer. A common starting point is pH 5.5.[6] - Vary the incubation time (e.g., 30-60 minutes) and temperature (e.g., room temperature to 37°C).[5][6] | |
| Insufficient DCG-04 Concentration: The concentration of DCG-04 may be too low to detect the target protease. | - Perform a concentration titration of DCG-04 to find the optimal concentration.[5] | |
| Non-Specific Labeling / High Background | Excess DCG-04: High concentrations of DCG-04 can lead to non-specific binding. | - Reduce the concentration of DCG-04. - Include a pre-incubation step with a non-biotinylated inhibitor like JPM-565 or E-64 to block specific sites and identify non-specific bands.[5][7] |
| Contaminants in Lysate: Other cellular components may be interacting non-specifically with the probe or streptavidin. | - Ensure the lysis buffer contains a mild detergent (e.g., 0.1% Triton X-100) to reduce non-specific interactions.[8] - Perform a "no probe" control to identify proteins that bind to streptavidin non-specifically. | |
| Unexpected Bands | Off-Target Labeling: DCG-04 may be labeling other proteins with reactive cysteines, although it is generally specific for cysteine cathepsins. | - Confirm the identity of labeled bands using immunoprecipitation with antibodies specific to the expected cathepsins.[5] - Compare the labeling pattern to a sample pre-treated with a broad-spectrum cysteine protease inhibitor.[7] |
| Protease Isoforms or Post-Translational Modifications: The same protease may exist in different forms (e.g., pro-form, mature form, glycosylated forms), leading to multiple bands.[5] | - Consult the literature for known isoforms and modifications of your target protease. - Use specific antibodies in western blotting to identify the different forms. |
Experimental Protocols
Standard DCG-04 Labeling of Cell Lysates
This protocol is a general starting point and may require optimization for specific cell types and target proteases.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer: 50 mM Sodium Acetate (NaOAc), 2 mM DTT, 5 mM MgCl₂, pH 5.5, with 0.1% Triton X-100.[6][8]
-
DCG-04 stock solution (in DMSO)
-
Protease Inhibitor Cocktail (optional, without cysteine protease inhibitors)
-
JPM-565 or E-64 (for negative control)
-
SDS-PAGE loading buffer
Procedure:
-
Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate) and determine the protein concentration.
-
-
Control Sample (Optional):
-
In a separate tube, pre-incubate a portion of the lysate with 25 µM JPM-565 or E-64 for 30 minutes at 37°C.[5]
-
-
DCG-04 Labeling:
-
Dilute the lysate to a final concentration of 1 mg/mL in Lysis Buffer.
-
Add DCG-04 to a final concentration of 1-10 µM. A titration is recommended for initial experiments.
-
Incubate for 60 minutes at 37°C.[5]
-
-
Sample Preparation for SDS-PAGE:
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Detection:
-
Separate the proteins on a 12.5% SDS-PAGE gel.[5]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with streptavidin-HRP.
-
Detect the labeled proteases using a chemiluminescent substrate.
-
Quantitative Data Summary
The optimal conditions for DCG-04 labeling can vary depending on the specific protease and the biological sample. The following table summarizes conditions reported in the literature as starting points for optimization.
| Parameter | Recommended Range | Example Condition | Reference |
| DCG-04 Concentration | 0.1 - 100 µM | 5 µM for J774 cell lysates | [5] |
| Incubation Time | 30 - 60 minutes | 60 minutes for J774 cell lysates | [5] |
| Incubation Temperature | Room Temperature - 37°C | 37°C for J774 cell lysates | [5] |
| pH | 4.5 - 7.0 | 5.5 for rat liver and NIH-3T3 cell lysates | [6] |
| Protein Concentration | 1 - 10 mg/mL | 1 mg/mL for rat liver lysates | [6] |
Visualizations
DCG-04 Mechanism of Action
Caption: Mechanism of DCG-04 labeling of an active cysteine protease.
Experimental Workflow for DCG-04 Labeling
Caption: General experimental workflow for activity-based protein profiling with DCG-04.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
Technical Support Center: Enhancing DCG04 Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of DCG04, an activity-based probe for cysteine cathepsins.
Troubleshooting Guide: Improving this compound Delivery
Issue: Low intracellular labeling with this compound suggests poor cell entry.
This compound is a valuable tool for labeling active cysteine cathepsins within cells.[1][2] However, its peptide-based structure may limit its ability to efficiently cross the cell membrane, leading to weak or inconsistent labeling.[3] This guide offers several strategies to enhance the intracellular concentration of this compound.
Q1: My fluorescently-labeled this compound shows weak signal inside the cells. How can I improve its uptake?
A1: Weak intracellular signal is a common indicator of poor cell permeability. Consider the following approaches to enhance this compound delivery:
-
Chemical Modification & Formulation Strategies: These methods aim to alter the physicochemical properties of this compound or its delivery vehicle to facilitate passage across the cell membrane.[4]
-
Physical Delivery Methods: These techniques transiently disrupt the cell membrane to allow entry of molecules that are otherwise impermeable.[5]
Below is a summary of potential strategies:
| Strategy | Mechanism of Action | Key Considerations |
| Cell-Penetrating Peptides (CPPs) | Covalently conjugating this compound to a CPP can facilitate its translocation across the plasma membrane.[6][7][8] | CPPs can be cationic or amphipathic peptides that utilize various mechanisms to enter cells, including direct penetration and endocytosis.[9][10] The choice of CPP may need to be empirically optimized for your cell type. |
| Liposomal Encapsulation | Encapsulating this compound within liposomes can improve its delivery by fusing with the cell membrane and releasing the cargo inside.[11][12][13] | Liposome (B1194612) composition can be tailored to enhance stability and target specific cell types.[12] This method is particularly useful for protecting the cargo from degradation.[11] |
| Nanoparticle-Based Delivery | Formulating this compound into polymeric nanoparticles can enhance its cellular uptake through endocytic pathways.[14][15] | Nanoparticles can be designed for controlled release and can be surface-modified with ligands for targeted delivery.[14] |
| Permeation Enhancers | Co-administration of this compound with permeation enhancers can transiently increase membrane fluidity, facilitating its entry.[4] | The choice and concentration of the enhancer must be carefully optimized to avoid cytotoxicity. |
| Prodrug Approach | Modifying this compound to a more lipophilic prodrug form can increase its passive diffusion across the cell membrane.[16] Intracellular esterases would then cleave the modifying group to release the active this compound. | This requires chemical synthesis and validation that the modification does not interfere with the probe's activity. |
Frequently Asked Questions (FAQs)
Q2: What is this compound and why is its cell permeability a concern?
A2: this compound is an activity-based probe used to label and identify active cysteine cathepsins in cellular and tissue lysates.[1][17] It is composed of a peptide scaffold, an epoxide reactive group, and a biotin (B1667282) affinity tag.[3] The peptidic nature of this compound can limit its ability to passively diffuse across the lipophilic cell membrane, potentially leading to insufficient intracellular concentrations for effective labeling of target enzymes.
Q3: How can I assess the cell permeability of my this compound conjugate?
A3: You can use established in vitro cell permeability assays to quantify the passage of this compound across a cell monolayer. The two most common methods are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
| Assay | Principle | Typical Readout | Interpretation of Results |
| Caco-2 Permeability Assay | Measures the transport of a compound across a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[18][19] | Apparent permeability coefficient (Papp) in cm/s. | See Table below for classification of compound permeability.[18] |
| PAMPA | Measures the diffusion of a compound from a donor compartment through an artificial lipid membrane to an acceptor compartment.[5] | Effective permeability (Pe) in cm/s. | Provides a measure of passive membrane permeability. |
Table: Classification of Compound Permeability based on Caco-2 Papp Values [18]
| Permeability Class | Papp (A-B) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | > 90% |
| Medium | 1 - 10 | 50 - 90% |
| Low | < 1 | < 50% |
Q4: Are there potential issues with efflux pumps affecting this compound intracellular concentration?
A4: Yes, efflux transporters like P-glycoprotein (P-gp) can actively pump xenobiotics out of cells, reducing their intracellular concentration and efficacy.[20][21][22] Since this compound is a foreign molecule entering the cell, it is plausible that it could be a substrate for such pumps. To investigate this, you can perform a bi-directional Caco-2 assay, measuring both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. An efflux ratio (Papp B-A / Papp A-B) of ≥ 2 suggests that the compound is a substrate of an efflux transporter.[18]
Q5: Can I use physical methods to improve this compound delivery?
A5: Yes, methods like electroporation or microinjection can be used to transiently permeabilize the cell membrane and introduce this compound.[5] However, these methods are often more invasive and may not be suitable for all experimental setups, particularly for high-throughput screening or in vivo applications.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is adapted from standard methodologies for assessing intestinal permeability.[18][19]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer Yellow permeability test. A low permeability to Lucifer Yellow indicates a tight monolayer.[18]
-
Assay Procedure:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Prepare the dosing solution of your this compound conjugate in HBSS.
-
For apical-to-basolateral (A-B) permeability, add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.[18]
-
For basolateral-to-apical (B-A) permeability (to assess efflux), add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.[18]
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of the this compound conjugate in the collected samples using a suitable analytical method (e.g., fluorescence spectroscopy if using a fluorescently-labeled this compound, or LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter membrane, and C0 is the initial concentration in the donor chamber.
-
Protocol 2: Lucifer Yellow Barrier Assay
This protocol is used to assess the integrity of cell monolayers.[23]
-
Preparation: Culture cells on permeable supports to form a confluent monolayer.
-
Assay:
-
Measurement: Collect a sample from the basolateral chamber and measure the fluorescence (Excitation ~428 nm, Emission ~536 nm).
-
Analysis: Compare the fluorescence to a standard curve of Lucifer Yellow to determine the amount that has passed through the monolayer. Low permeability indicates a healthy, intact barrier.
Visualizations
Caption: Strategies for improving this compound cell permeability.
Caption: Caco-2 permeability assay experimental workflow.
Caption: Troubleshooting flowchart for low this compound signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 5. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Penetrating Peptides: Possibilities and Challenges for Drug Delivery in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Cell Penetrating Peptides as a Promising Drug Carrier to Combat Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the effect of liposome encapsulation on the vesicant properties, acute and cardiac toxicities, and antitumor efficacy of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liposomal Formulations for an Efficient Encapsulation of Epigallocatechin-3-Gallate: An In-Silico/Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Liposomes: support for the formation of stable capsules made of reticulated polyelectrolytes or silicum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nano Carrier Drug Delivery Systems for the Treatment of Neuropsychiatric Disorders: Advantages and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticles for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. The tool box: Permeability assays [pubsapp.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 23. Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts [sigmaaldrich.com]
Technical Support Center: DCG04 Western Blotting
Welcome to the technical support center for DCG04. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve clean and specific results in your western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in western blots using this compound?
High background in western blotting can manifest as a uniform dark haze across the membrane or as distinct, non-specific bands.[1][2] The most common causes include:
-
Insufficient Blocking: Incomplete blocking of the membrane allows for non-specific binding of the primary or secondary antibodies.[1][3]
-
Antibody Concentration Too High: Excessive concentrations of the primary or secondary antibody can lead to non-specific binding.[1][4]
-
Inadequate Washing: Insufficient washing fails to remove unbound antibodies, contributing to background noise.[1][5]
-
Membrane Issues: The type of membrane used (e.g., PVDF vs. nitrocellulose) can influence background levels. Also, allowing the membrane to dry out can cause irreversible, non-specific antibody binding.[1][2]
-
Detection Reagent Issues: Overly sensitive detection reagents or excessively long film exposure times can increase the background signal.[6]
Q2: I am observing a uniform dark haze across my entire western blot. What is the likely cause?
A uniform background often points to issues with the blocking step or the concentration of your antibodies.[1] It is recommended to first optimize your blocking conditions and then titrate your primary and secondary antibodies to find the optimal concentrations.
Q3: I am seeing multiple non-specific bands on my blot. What could be the reason?
Non-specific bands can be caused by several factors, including:
-
The primary antibody concentration being too high.
-
The secondary antibody binding non-specifically.[2]
-
Sample degradation, which can result in multiple protein fragments being detected.[6]
-
The presence of protein isoforms that are cross-reactive with the antibody.[6]
Q4: Can the choice of blocking buffer affect the background?
Yes, the choice of blocking buffer is critical. The two most common blocking agents are non-fat dry milk and bovine serum albumin (BSA).[1] For some antibodies, one blocking agent may be superior to the other. For example, when detecting phosphorylated proteins, BSA is generally preferred over milk because milk contains phosphoproteins (like casein) that can cross-react with phospho-specific antibodies, leading to high background.[2][7]
Troubleshooting Guide for High Background
This guide provides a systematic approach to identifying and resolving the root cause of high background in your this compound western blots.
Logical Flow for Troubleshooting High Background
Caption: Troubleshooting workflow for high background in western blots.
Factors Contributing to High Background
Caption: Factors contributing to high background in western blotting.
Quantitative Data Summary
For optimal results, it is crucial to titrate your antibodies and optimize incubation times. The following table provides general recommendations as a starting point.
| Parameter | Recommendation | Purpose |
| Blocking | 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature. | Prevents non-specific antibody binding. |
| Primary Antibody | Titrate from 1:250 to 1:4000, starting with the datasheet recommendation.[7] | Find the optimal signal-to-noise ratio. |
| Secondary Antibody | Titrate from 1:1000 to 1:20000.[8] | Minimize non-specific signal. |
| Washing (Post-Antibody) | 3 to 5 washes of 5-15 minutes each with TBST.[1] | Remove unbound antibodies. |
Experimental Protocols
Optimized Western Blot Protocol for Reducing Background
This protocol is designed to minimize background when using this compound.
-
Protein Transfer:
-
Blocking (Crucial Step):
-
Immediately after transfer, place the membrane in a blocking buffer. Do not allow the membrane to dry out at any stage.[2]
-
Use freshly prepared blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[1][3]
-
Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[3]
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody in freshly prepared blocking buffer. The optimal dilution should be determined empirically.
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[4] Some studies suggest that longer incubation times do not necessarily increase background if the antibody concentration is optimal.[9]
-
-
Washing:
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.[10]
-
-
Final Washes:
-
Repeat the washing step as described in step 4. This is critical for removing unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions. Ensure the substrate is evenly distributed across the membrane.
-
Capture the signal using a digital imager or X-ray film. Start with a short exposure time and gradually increase it to achieve the desired signal intensity without excessive background.[1]
-
References
- 1. clyte.tech [clyte.tech]
- 2. sinobiological.com [sinobiological.com]
- 3. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. researchgate.net [researchgate.net]
- 9. Prolonged Incubation and Stacked Film Exposure Improve Sensitivity in Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
Technical Support Center: DCG04 Labeling Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the activity-based probe DCG04. The focus is on optimizing the labeling reaction pH for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an activity-based probe (ABP) designed to covalently and irreversibly label the active site of cysteine cathepsins.[1] It is widely used in research to profile the activity of these proteases in complex biological samples such as cell and tissue lysates.
Q2: What is the optimal pH for this compound labeling experiments?
The optimal pH for this compound labeling of most target proteases is in the acidic range, typically between pH 5.0 and 5.5 .[2][3]
Q3: Why is an acidic pH crucial for successful this compound labeling?
The acidic pH is not a requirement for the chemical reactivity of the this compound probe itself, but rather for the enzymatic activity of its targets, the cysteine cathepsins. These proteases are predominantly found and are most active in the acidic environment of lysosomes, with a pH ranging from 4.5 to 5.5. Labeling efficiency is directly proportional to the activity of the target enzyme. Therefore, performing the labeling reaction at an acidic pH ensures that the target proteases are in their most active conformation, leading to efficient and robust labeling by this compound.
Q4: What happens if I perform the labeling reaction at a neutral or alkaline pH?
Performing the labeling reaction at a neutral (pH 7.0) or alkaline (pH > 7.5) pH will result in significantly reduced or no labeling of many cysteine cathepsins. This is because these enzymes exhibit low to no activity at these pH values. Consequently, the this compound probe will not be able to effectively bind to the active site, leading to weak or absent signals in your downstream analysis.
Troubleshooting Guide: pH-Related Issues in this compound Labeling
This guide addresses common problems encountered during this compound labeling experiments that can be attributed to suboptimal pH conditions.
| Problem | Potential Cause | Recommended Solution |
| Weak or no labeling signal | Incorrect buffer pH: The pH of your labeling buffer is outside the optimal range of 5.0-5.5. | Prepare fresh labeling buffer (e.g., 50 mM sodium acetate) and carefully adjust the pH to 5.5 using a calibrated pH meter. |
| Insufficient buffer capacity: The buffer is unable to maintain the acidic pH upon addition of the cell lysate, which may have a different pH. | Increase the buffer concentration to 100-200 mM to ensure robust pH maintenance. | |
| Sample-induced pH shift: The cell lysate itself is significantly altering the pH of the reaction mixture. | Pre-equilibrate the lysate in the labeling buffer before adding the this compound probe. This can be done by dialysis or using a desalting column. | |
| Inconsistent labeling results between experiments | Inconsistent pH of labeling buffer: The pH of the labeling buffer varies between different preparations. | Always calibrate your pH meter before preparing the buffer. Prepare a larger batch of buffer to be used across multiple experiments to ensure consistency. |
| Variability in sample pH: Different lysate preparations may have slightly different pH values, affecting the final reaction pH. | Measure the pH of your lysate and adjust it to be close to the labeling buffer pH before starting the experiment. | |
| High background signal | Non-specific binding at incorrect pH: While less common, extreme pH values could potentially lead to non-specific interactions. | Ensure the labeling is performed within the recommended pH range of 5.0-5.5. Include a no-probe control to assess background levels. |
Experimental Protocols
Protocol 1: Standard this compound Labeling of Cell Lysates
This protocol provides a detailed methodology for the standard labeling of cysteine cathepsins in cell lysates using this compound.
Materials:
-
Cell lysate
-
This compound probe (stock solution in DMSO)
-
Labeling Buffer: 50 mM Sodium Acetate, pH 5.5
-
Dithiothreitol (DTT)
-
4x SDS-PAGE loading buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescence substrate
-
Western blot imaging system
Procedure:
-
Thaw the cell lysate on ice.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
In a microcentrifuge tube, dilute the cell lysate to a final concentration of 1-2 mg/mL with the labeling buffer.
-
Add DTT to a final concentration of 1 mM to ensure the active site cysteine is in a reduced state.
-
Add this compound probe to a final concentration of 1-5 µM.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with streptavidin-HRP.
-
Detect the biotinylated proteins using a chemiluminescence substrate and an imaging system.
Protocol 2: pH Optimization for this compound Labeling
This protocol describes how to determine the optimal pH for this compound labeling for a specific cell type or tissue.
Materials:
-
Cell lysate
-
This compound probe
-
A series of labeling buffers with varying pH (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0)
-
All other materials listed in Protocol 1
Procedure:
-
Prepare a set of labeling buffers with a range of pH values.
-
Set up parallel labeling reactions, each with a different pH buffer, following steps 1-7 of Protocol 1.
-
Run all samples on the same SDS-PAGE gel to ensure comparability.
-
Perform Western blotting as described in steps 9-11 of Protocol 1.
-
Compare the intensity of the labeled bands across the different pH conditions to identify the optimal pH for your specific sample.
Visualizations
Caption: Experimental workflow for this compound labeling of cell lysates.
Caption: Troubleshooting logic for weak or no this compound labeling signal.
References
Technical Support Center: DCG-04 In-Gel Fluorescence Scanning
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the DCG-04 probe for in-gel fluorescence scanning of cysteine cathepsins.
Frequently Asked Questions (FAQs)
Q1: What is DCG-04 and how does it work for in-gel fluorescence scanning?
A1: DCG-04 is an activity-based probe (ABP) designed to target and covalently modify the active site of cysteine cathepsins.[1][2] For in-gel fluorescence scanning, DCG-04 is typically conjugated to a fluorophore, such as Cy5 (forming Cy5-DCG04), which allows for the direct visualization of active cathepsins in a polyacrylamide gel following electrophoresis.[1] The probe consists of an epoxide "warhead" that irreversibly binds to the active site cysteine of the proteases.[1] This allows for the specific detection of active enzymes, as inactive forms will not be labeled.
Q2: Which cysteine cathepsins can be detected with DCG-04?
A2: DCG-04 is a broad-spectrum probe for the papain family of cysteine cathepsins and has been shown to label numerous members, including cathepsins B, C, H, J, K, L, S, V, and X in cell and tissue lysates.[1]
Q3: Can I use DCG-04 for labeling in live cells?
A3: Standard DCG-04 with a biotin (B1667282) or Cy5 tag is generally not cell-permeable.[3] However, modifications to the probe, such as the addition of a mannose cluster, can facilitate receptor-mediated uptake for live-cell imaging.[4] For intracellular labeling in living cells without such modifications, cell lysis is required prior to probe incubation.
Q4: What is a typical concentration of Cy5-DCG04 to use for in-gel fluorescence?
A4: The optimal concentration should be determined empirically for your specific sample and experimental conditions. However, a good starting point for labeling cell lysates is in the low micromolar range. Titration experiments are recommended to find the concentration that provides the best signal-to-noise ratio.
Experimental Protocols
Protocol: In-Gel Fluorescence Labeling of Cysteine Cathepsins with Cy5-DCG04
This protocol is adapted from established methods for labeling cysteine cathepsins in cell lysates.[1]
Materials:
-
Cell or tissue lysate
-
Lysis Buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT and 1% Triton X-100)
-
Cy5-DCG04 probe
-
SDS-PAGE loading buffer
-
Polyacrylamide gel (e.g., 12-15%)
-
Fluorescence gel scanner
Procedure:
-
Lysate Preparation:
-
Prepare cell or tissue lysates in a suitable lysis buffer. Ensure the pH is optimal for cathepsin activity (typically acidic, e.g., pH 5.5).
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, dilute the protein lysate to a final concentration of 1-2 mg/mL with lysis buffer.
-
Add Cy5-DCG04 to the lysate to a final concentration of 1-5 µM.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
To check for specificity, a control sample can be pre-incubated with a broad-spectrum cysteine protease inhibitor (like E-64 or JPM-565) for 30 minutes before adding Cy5-DCG04.[3]
-
-
SDS-PAGE:
-
Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling the sample at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
-
In-Gel Fluorescence Scanning:
-
After electrophoresis, carefully remove the gel from the cassette.
-
The gel can be briefly rinsed with deionized water.
-
Scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for Cy5 (e.g., ~650 nm excitation and ~670 nm emission).
-
-
Data Analysis:
-
Analyze the scanned image to identify fluorescent bands corresponding to active cathepsins. The intensity of the bands can be quantified using appropriate software.
-
Data Presentation
The following table summarizes data from a competition assay, demonstrating the dose-dependent inhibition of DCG-04 labeling by another inhibitor, Azido-E-64. This type of quantitative analysis is crucial for validating probe specificity and quantifying changes in enzyme activity.
| Inhibitor Concentration (µM) | Relative DCG-04 Labeling Intensity (%) |
| 0 (Control) | 100 |
| 1 | 85 |
| 5 | 50 |
| 10 | 20 |
| 20 | 5 |
Data is illustrative and based on typical results from competition experiments found in the literature.[5]
Troubleshooting Guide
High Background
| Question | Possible Cause | Solution |
| Why is the entire gel or lane fluorescing? | Excess unbound probe: Too much Cy5-DCG04 was used in the labeling reaction. | Perform a titration to determine the optimal probe concentration. |
| Insufficient washing: Residual probe remains in the gel. | After electrophoresis, wash the gel in a fixing solution (e.g., 40% methanol, 10% acetic acid) for 30-60 minutes before scanning. | |
| Contaminated reagents or equipment: Buffers or the gel box may be contaminated with fluorescent material. | Use fresh, high-quality reagents and ensure all equipment is thoroughly cleaned. | |
| Gel drying out: If the gel dries before scanning, it can lead to increased background. | Keep the gel hydrated in buffer or water until ready to scan. |
No or Weak Signal
| Question | Possible Cause | Solution |
| Why are there no fluorescent bands visible? | Inactive enzymes: The target cathepsins in the sample may be inactive or present at very low levels. | Use a positive control with known active cathepsins. Ensure proper sample handling to preserve enzyme activity. |
| Suboptimal labeling conditions: The pH of the lysis buffer may not be optimal for cathepsin activity. | Use a lysis buffer with a pH of 5.5, as most cathepsins are active in an acidic environment. | |
| Insufficient probe concentration: The concentration of Cy5-DCG04 may be too low to detect the active enzymes. | Increase the probe concentration or the amount of protein lysate used in the labeling reaction. | |
| Incorrect scanner settings: The excitation/emission wavelengths or the sensitivity of the scanner may be incorrect. | Verify the scanner settings are appropriate for the Cy5 fluorophore. |
Non-Specific Bands
| Question | Possible Cause | Solution |
| Why are there unexpected fluorescent bands? | Off-target labeling: At high concentrations, DCG-04 may label other proteins with reactive cysteines. | Lower the concentration of Cy5-DCG04. Include a competition control by pre-incubating the lysate with an unlabeled, broad-spectrum cysteine protease inhibitor.[3] |
| Protein degradation: The sample may have undergone degradation, leading to smaller fluorescent fragments. | Use fresh samples and include protease inhibitors (other than cysteine protease inhibitors) during lysate preparation. |
Visualizations
Caption: Experimental workflow for DCG-04 in-gel fluorescence scanning.
Caption: Mechanism of action of the DCG-04 probe with an active cysteine cathepsin.
References
- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
How to handle high molecular weight contaminants with DCG04
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the DCG04 probe, with a specific focus on addressing challenges related to high molecular weight (HMW) contaminants during protein purification.
Troubleshooting Guide
Issue: Presence of High Molecular Weight (HMW) Contaminants in Eluted Fractions
High molecular weight contaminants observed in the final eluted sample after affinity purification with this compound and streptavidin resin can interfere with downstream applications. These contaminants may appear as distinct bands or a smear on an SDS-PAGE gel. This guide provides a systematic approach to identify the source of contamination and optimize the purification protocol.
Question: How can I identify the source of the HMW contaminants?
Answer:
Identifying the source of the HMW contaminants is the first step toward effective troubleshooting. The primary potential sources include:
-
Non-specific binding to the affinity resin: HMW proteins from the lysate may bind non-specifically to the streptavidin-coated beads.
-
Protein aggregation: The target protein or other proteins in the lysate may form aggregates that co-elute with the this compound-labeled protein.
-
Presence of protein complexes: The this compound-labeled target protein may be part of a stable, high molecular weight protein complex.
A logical workflow for troubleshooting this issue is presented below.
Caption: Troubleshooting workflow for HMW contaminants with this compound.
Question: What are the recommended modifications to the wash buffer to reduce non-specific binding?
Answer:
To minimize non-specific binding of HMW proteins to the streptavidin resin, we recommend the following modifications to your wash buffer. It is advisable to test these conditions empirically to determine the optimal composition for your specific protein of interest.
| Parameter | Standard Buffer | Recommended Modification 1 | Recommended Modification 2 | Recommended Modification 3 |
| Salt Concentration | 150 mM NaCl | 300-500 mM NaCl | 150 mM NaCl | 300-500 mM NaCl |
| Non-ionic Detergent | 0.1% Tween-20 | 0.1% Tween-20 | 0.5-1.0% Triton X-100 | 0.5-1.0% Triton X-100 |
| pH | 7.4 | 7.4 | 7.4 | 7.4 |
| Rationale | Baseline | Increased ionic strength disrupts electrostatic interactions. | Increased detergent concentration disrupts hydrophobic interactions. | Combination of increased salt and detergent for stringent washing. |
Experimental Protocol: Optimizing Wash Conditions
-
Prepare four aliquots of your this compound-labeled lysate after incubation with streptavidin beads.
-
Wash each aliquot with one of the four buffer conditions listed in the table above. Perform 3 washes with 10 bed volumes of the respective buffer for each condition.
-
Elute the protein using your standard elution protocol.
-
Analyze the eluates by SDS-PAGE and Western blot to assess the purity and yield of the target protein.
Frequently Asked Questions (FAQs)
Question: My target protein is known to form aggregates. How can I prevent this during purification with this compound?
Answer:
Protein aggregation can be a significant source of HMW contaminants. To mitigate this, consider the following modifications to your lysis and incubation buffers:
-
Inclusion of Reducing Agents: Add dithiothreitol (B142953) (DTT) at a final concentration of 1-5 mM or β-mercaptoethanol (BME) at 5-10 mM to your lysis buffer to prevent the formation of intermolecular disulfide bonds.
-
Addition of Stabilizing Agents: Incorporate glycerol (B35011) (5-10% v/v) or other stabilizing osmolytes into your buffers to help maintain protein solubility and prevent aggregation.
-
Temperature Control: Perform all incubation and wash steps at 4°C to minimize protein denaturation and aggregation.
Question: What if the HMW band persists after optimizing wash conditions and adding anti-aggregation agents?
Answer:
If the HMW band remains, it is possible that your this compound-labeled protein is part of a stable protein complex. To investigate this, you can employ the following strategies:
-
Denaturing Purification: Perform the purification under denaturing conditions to disrupt protein-protein interactions. This involves adding urea (4-8 M) or guanidinium hydrochloride (2-6 M) to your lysis, wash, and elution buffers. Note that this will likely require refolding of your target protein.
-
Size Exclusion Chromatography (SEC): An additional purification step using SEC after the initial affinity purification can effectively separate your target protein from HMW complexes or aggregates based on their size.
Experimental Protocol: Denaturing Affinity Purification
-
Lyse cells in a buffer containing 8 M urea or 6 M guanidinium hydrochloride.
-
Incubate the lysate with this compound as per your standard protocol.
-
Bind the this compound-labeled proteins to streptavidin beads.
-
Wash the beads extensively with the denaturing lysis buffer.
-
Elute the protein .
-
Analyze the eluate by SDS-PAGE.
-
If required, proceed with a refolding protocol suitable for your protein of interest.
Question: How does this compound labeling and purification work?
Answer:
This compound is an activity-based probe that specifically targets the active site of cysteine proteases. The purification process follows a clear signaling pathway from labeling to elution.
Caption: Signaling pathway of this compound-mediated protein purification.
By systematically addressing the potential sources of high molecular weight contamination, researchers can optimize their this compound purification protocols to achieve high purity of their target cysteine proteases for downstream applications.
Technical Support Center: DCG-04 Labeled Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of DCG-04 labeled samples and overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is DCG-04 and what is its primary application?
DCG-04 is an activity-based probe designed to target and covalently modify the active site of cysteine cathepsins.[1][2] It is widely used in activity-based protein profiling (ABPP) to label and identify active cysteine proteases in complex biological samples such as cell and tissue lysates.[1][2][3] The probe consists of an epoxide warhead that reacts with the active site cysteine, a peptide recognition sequence, and a biotin (B1667282) tag for detection and enrichment.[2][4]
Q2: How should DCG-04 be stored to prevent degradation of the probe itself?
Proper storage of the DCG-04 probe is crucial for its efficacy. For long-term storage, it is recommended to store the solid compound refrigerated or frozen.[5] Once reconstituted into a stock solution, it should be stored in aliquots in tightly sealed vials at -20°C and is generally usable for up to one month.[5] It is best to prepare and use solutions as soon as possible to ensure optimal activity.[5]
Q3: My DCG-04 labeled samples are showing a weak or no signal on a Western blot. What are the potential causes related to sample degradation?
A weak or absent signal can be attributed to several factors, many of which relate to the degradation of the labeled protein or the probe's reporter tag.
-
Protein Degradation: The target cathepsins, once labeled, can still be susceptible to degradation by other proteases in the lysate, especially if protease inhibitors are not included or are ineffective.
-
Loss of Biotin Signal: The biotin tag on DCG-04 can be cleaved or masked, preventing detection by streptavidin conjugates.
-
Insufficient Labeling: This could be due to suboptimal reaction conditions (pH, temperature, incubation time) or inactive DCG-04 probe.
-
Poor Transfer: Inefficient transfer of high molecular weight proteins from the gel to the membrane can result in a weak signal.[6]
Q4: I am observing high background on my Western blot with DCG-04 labeled samples. What could be the cause?
High background can obscure specific signals and is often a result of non-specific binding or sample aggregation.
-
Insufficient Blocking: Inadequate blocking of the membrane can lead to non-specific binding of the streptavidin-HRP conjugate.[6][7]
-
Contaminated Buffers or Equipment: Contaminants in buffers or on equipment can contribute to background noise.[7]
-
Sample Aggregation: Labeled proteins may aggregate, leading to streaks or diffuse bands on the blot. This can be minimized by proper sample preparation and the inclusion of detergents.
-
Excessive Antibody/Streptavidin Concentration: Using too high a concentration of the detection reagent can increase background.
Q5: Can I use DCG-04 for in-vivo labeling?
The biotin moiety on DCG-04 generally prevents its passive diffusion across cellular membranes, making it unsuitable for labeling intracellular proteases in living cells.[8] However, it can be used for in-vivo labeling when delivered to specific compartments, for example, by coupling to beads for phagocytosis studies.[3] For intracellular labeling in live cells, fluorophore-modified derivatives of DCG-04 or other probes with better cell permeability are often used.[2][8]
Troubleshooting Guides
This section provides structured guidance to address specific issues encountered during experiments with DCG-04.
Guide 1: Weak or No Signal in Western Blot
This guide will help you troubleshoot and resolve issues of low or absent signal when detecting DCG-04 labeled proteins.
Troubleshooting Workflow
Caption: Troubleshooting workflow for weak or no signal.
Quantitative Data Summary: Recommended Reagent Concentrations
| Reagent | Working Concentration | Incubation Time | Temperature |
| DCG-04 | 1-10 µM in cell lysates[3] | 30-60 min[3] | Room Temperature or 37°C[3] |
| DTT | 2-5 mM[2][8] | Co-incubation with DCG-04 | Room Temperature or 37°C |
| Primary Antibody (if used) | Varies by antibody | 1 hr at RT or overnight at 4°C | 4°C or Room Temperature |
| Streptavidin-HRP | Varies by manufacturer | 1 hr | Room Temperature |
Guide 2: High Background in Western Blot
This guide provides steps to identify and mitigate the causes of high background on your Western blots.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background.
Experimental Protocols
Protocol 1: Labeling of Cysteine Cathepsins in Cell Lysates with DCG-04
This protocol outlines the steps for labeling active cysteine cathepsins in cell lysates.
Materials:
-
Cell pellet
-
Lysis Buffer (e.g., 50 mM sodium acetate, pH 5.5, 5 mM DTT, 0.5% CHAPS, 0.1% Triton X-100)[8]
-
DCG-04 stock solution (e.g., 1 mM in DMSO)
-
SDS-PAGE sample buffer
Procedure:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard assay (e.g., Bradford).
-
Dilute the lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.
-
Add DCG-04 to the lysate to a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at 37°C.[3]
-
Quench the reaction by adding 4x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
The samples are now ready for analysis by SDS-PAGE and Western blotting.
Protocol 2: Western Blot Detection of DCG-04 Labeled Proteins
This protocol describes the detection of biotinylated proteins using a streptavidin-HRP conjugate.
Materials:
-
SDS-PAGE gel with labeled samples
-
Transfer buffer and system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween 20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Separate the DCG-04 labeled proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.[7]
-
Incubate the membrane with streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of DCG-04 labeling and subsequent detection.
Caption: DCG-04 labeling and detection pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
Optimizing incubation time for DCG04 labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time and overall experimental workflow for DCG-04 labeling of cysteine cathepsins.
Frequently Asked Questions (FAQs)
Q1: What is DCG-04 and how does it work?
DCG-04 is an activity-based probe (ABP) designed to target and covalently modify the active site of cysteine cathepsins.[1] Structurally, it is often a biotinylated derivative of the irreversible cysteine protease inhibitor E-64.[2][3] Its mechanism of action involves an epoxide group that forms a stable, covalent bond with the catalytic cysteine residue in the active site of these proteases.[4] This irreversible binding allows for the specific detection and analysis of active cysteine proteases in complex biological samples like cell and tissue lysates.[1]
Q2: What are the primary applications of DCG-04?
DCG-04 is widely used for:
-
Activity-based protein profiling (ABPP): To identify and quantify the activity of multiple cysteine cathepsins simultaneously in a sample.[3]
-
Enzyme activity studies: To investigate the role of cysteine cathepsins in various physiological and pathological processes.
-
Drug discovery: To screen for and characterize inhibitors of cysteine cathepsins.
-
Visualization of active proteases: When conjugated to a fluorescent tag, DCG-04 can be used for imaging the localization of active cathepsins within cells.
Q3: Is DCG-04 cell-permeable?
No, the biotin (B1667282) moiety on DCG-04 generally prevents its passive diffusion across cellular membranes.[5] Therefore, for labeling in living cells, it is often conjugated to cell-penetrating peptides or delivered via specific targeting mechanisms, such as being coupled to beads for phagocytosis-based assays.[6] For intracellular targets in live cells, alternative cell-permeable probes may be considered.[5]
Troubleshooting Guide
Q4: I am not seeing any signal after DCG-04 labeling. What could be the problem?
-
Inactive Proteases: The target cysteine cathepsins in your sample may be inactive or present at very low levels. Ensure that your sample preparation method preserves enzyme activity. It is recommended to perform all lysate preparation steps at 4°C and to use protease inhibitor cocktails that do not inhibit cysteine proteases.
-
Incorrect Lysis Buffer pH: Cysteine cathepsins are most active at an acidic pH. A common lysis buffer pH for DCG-04 labeling is around 5.5.[5] Using a neutral or alkaline lysis buffer will significantly reduce cathepsin activity.
-
Suboptimal Incubation Temperature: Labeling is typically performed at 37°C to ensure optimal enzyme activity.[6]
-
Insufficient Incubation Time: While 60 minutes is a common starting point, you may need to optimize the incubation time for your specific sample and experimental conditions.
-
Degraded DCG-04: Ensure that the DCG-04 probe has been stored correctly and has not degraded.
Q5: I am observing high background or non-specific bands. How can I reduce this?
-
Post-lysis Labeling: Non-specific binding can occur if the probe labels proteins after cell lysis. To mitigate this, consider adding a non-biotinylated inhibitor, such as JPM-565, to the lysis buffer to block any labeling that might occur post-lysis.[6]
-
Excess Probe Concentration: Using too high a concentration of DCG-04 can lead to non-specific binding. Titrate the DCG-04 concentration to find the optimal balance between specific signal and background.
-
Inadequate Washing: Ensure thorough washing steps after the labeling and affinity purification steps to remove unbound probe.
-
Contaminants in the Sample: The presence of other reactive molecules in your sample could lead to non-specific labeling.
Q6: The labeling intensity is weak. How can I improve the signal?
-
Optimize DCG-04 Concentration: The optimal concentration can vary depending on the abundance of active cathepsins in your sample. Perform a titration experiment to determine the ideal DCG-04 concentration (see Table 1 for common ranges).
-
Increase Incubation Time: Extending the incubation period may allow for more complete labeling of the target enzymes.
-
Enrich for Your Target Protein: If the target cathepsin is of low abundance, consider an initial enrichment step before DCG-04 labeling.
-
Check Detection Reagents: Ensure that your detection reagents (e.g., streptavidin-HRP and chemiluminescent substrate) are fresh and functioning correctly.
Experimental Protocols & Data
Table 1: Recommended Incubation Conditions for DCG-04 Labeling
| Sample Type | DCG-04 Concentration | Incubation Time | Incubation Temperature | Lysis Buffer pH | Reference |
| Cell Lysates (general) | 1 - 10 µM | 60 min | 37°C | 5.0 - 5.5 | [6] |
| J774 Cell Lysates | 0.1 - 100 µM | 60 min | 37°C | 5.0 | [6] |
| Purified Cathepsin X | 100 µM (as inhibitor) | 30 min | Room Temperature | 5.5 | [4] |
| Live Cells (probe on beads) | 0.1 - 1 µM (on beads) | 30 min pulse, 60 min chase | 37°C | N/A | [6] |
General Protocol for DCG-04 Labeling in Cell Lysates
-
Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a buffer containing 50 mM sodium acetate (B1210297) (pH 5.5), 5 mM MgCl₂, and 0.5% NP-40.[6]
-
Incubate on ice for 10-15 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
DCG-04 Labeling:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL.
-
Add DCG-04 to the desired final concentration (e.g., 5 µM).
-
Incubate for 60 minutes at 37°C.[6]
-
-
Sample Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analyze the labeled proteins by SDS-PAGE followed by Western blotting with streptavidin-HRP to detect the biotinylated DCG-04 probe.
-
Visualizations
Caption: General experimental workflow for DCG-04 labeling of cysteine cathepsins in cell lysates.
Caption: Role of cysteine cathepsins in the MHC Class II antigen presentation pathway.
References
- 1. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine Cathepsins as Therapeutic Targets in Immune Regulation and Immune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Lysosomal cysteine cathepsins: signaling pathways in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Cathepsin-regulated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Activity-Based Probes for Cathepsins: DCG-04 and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DCG-04 with other prominent activity-based probes (ABPs) used for the detection and profiling of cathepsin activity. We will delve into their respective mechanisms, specificities, and applications, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.
Introduction to Activity-Based Probes for Cathepsins
Cathepsins are a family of proteases that play crucial roles in various physiological processes, including protein degradation, antigen presentation, and apoptosis. Their dysregulation is implicated in numerous diseases, such as cancer, arthritis, and neurodegenerative disorders. Activity-based probes (ABPs) are powerful tools for studying the active forms of enzymes within complex biological systems. These probes typically consist of a reactive group (warhead) that covalently binds to the active site of the enzyme, a recognition element that directs the probe to a specific enzyme or family, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and analysis.
DCG-04 is a widely used, broad-spectrum ABP for papain-like cysteine cathepsins. Its utility has paved the way for the development of a diverse range of ABPs with varied specificities and applications. This guide will compare DCG-04 with two other commonly used cathepsin probes: GB123 and BMV109.
Mechanism of Action of Cathepsin-Targeted ABPs
The fundamental mechanism of these ABPs involves the covalent modification of the active site cysteine residue of cathepsins. This irreversible binding is dependent on the catalytic activity of the enzyme, ensuring that only active proteases are labeled.
Comparative Analysis of DCG-04, GB123, and BMV109
The choice of an ABP depends on the specific research question, including the target cathepsins and the experimental system (in vitro, in situ, or in vivo). Below is a comparative overview of DCG-04, GB123, and BMV109.
| Feature | DCG-04 | GB123 | BMV109 |
| Warhead | Epoxide | Acyloxymethylketone (AOMK) | Phenoxymethylketone (PMK) |
| Specificity | Broad-spectrum for papain-like cysteine cathepsins (B, C, H, J, K, L, S, V, X)[1] | More selective; labels cathepsins B, S, and L[1] | Broad-spectrum; labels cathepsins B, L, S, and X |
| Tag | Biotin or Fluorophore (e.g., Cy5) | Fluorophore (e.g., Cy5) | Quenched Fluorophore (e.g., Cy5) |
| Key Advantage | Well-established, broad reactivity | More selective than DCG-04 | Quenched probe design reduces background fluorescence, ideal for imaging |
| Key Limitation | Broad reactivity may not be suitable for studying individual cathepsins | Does not label all cathepsins, such as cathepsin X[1] | May have lower signal intensity compared to non-quenched probes in some applications |
| Common Applications | In vitro labeling of lysates, in situ and in vivo profiling | In vitro and in vivo labeling where selectivity for B, S, and L is desired | Live-cell imaging, in vivo imaging, and high-contrast detection of cathepsin activity |
Experimental Data and Performance
Specificity Profiling in Cell Lysates
Activity-based probes can be used to profile the active cathepsin content in complex biological samples, such as cell lysates. The following diagram illustrates a typical workflow for comparing the specificity of different ABPs.
Experimental results from such an assay would typically show different banding patterns for each probe, reflecting their distinct specificities. For instance, Cy5-DCG-04 would be expected to label a broader range of cathepsins compared to GB123.[1]
Experimental Protocols
Protocol 1: Labeling of Cathepsins in Cell Lysates
This protocol describes the general procedure for labeling active cathepsins in cell lysates with a fluorescently tagged ABP.
Materials:
-
Cell lysate
-
Fluorescent ABP (e.g., Cy5-DCG-04, GB123, BMV109)
-
Reaction Buffer (50 mM sodium acetate, 2 mM DTT, 5 mM MgCl₂, pH 5.5)[1]
-
4x SDS-PAGE loading buffer
-
Protease inhibitor (optional, for competition assay, e.g., JPM-OEt)
Procedure:
-
Thaw cell lysate on ice. Determine protein concentration using a standard method (e.g., BCA assay).
-
In a microcentrifuge tube, dilute the cell lysate to a final concentration of 1 mg/mL with the reaction buffer.
-
(Optional Competition Control) To a control sample, add a broad-spectrum cathepsin inhibitor (e.g., 50 µM JPM-OEt) and incubate for 30 minutes at room temperature.
-
Add the fluorescent ABP to the cell lysate to a final concentration of 1-5 µM.
-
Incubate the reaction for 30-60 minutes at 37°C.
-
Stop the reaction by adding 4x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Proceed with SDS-PAGE and in-gel fluorescence scanning.
Protocol 2: Live-Cell Imaging of Cathepsin Activity
This protocol is particularly suited for quenched ABPs like BMV109.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Quenched ABP (e.g., BMV109)
-
Cell culture medium (phenol red-free for imaging)
-
Lysosomal marker (optional, e.g., LysoTracker)
-
Fluorescence microscope
Procedure:
-
Culture cells to the desired confluency.
-
Replace the culture medium with fresh, pre-warmed, phenol (B47542) red-free medium.
-
Add the quenched ABP to the cells at a final concentration of 1 µM.
-
Incubate the cells at 37°C in a CO₂ incubator for 1-2 hours.
-
(Optional Co-localization) Add a lysosomal marker (e.g., LysoTracker) according to the manufacturer's instructions during the last 30 minutes of incubation.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh phenol red-free medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the fluorophore of the ABP and the lysosomal marker.
Protocol 3: SDS-PAGE and In-Gel Fluorescence Scanning
Materials:
-
Labeled samples from Protocol 1
-
SDS-PAGE gel system
-
Fluorescent molecular weight marker
-
Fluorescence gel scanner (e.g., Typhoon or Odyssey)
Procedure:
-
Load the prepared samples and a fluorescent molecular weight marker onto an SDS-PAGE gel (a 12-15% acrylamide (B121943) gel is typically suitable).
-
Run the gel according to standard procedures to separate the proteins by size.
-
After electrophoresis, carefully remove the gel from the cassette.
-
Scan the gel using a fluorescence scanner with the appropriate laser excitation and emission filter settings for the fluorophore on the ABP (e.g., for Cy5, excitation at ~633 nm and emission at ~670 nm).[2]
-
Analyze the resulting image to identify fluorescently labeled cathepsin bands based on their molecular weights.
Visualization of Experimental Logic
The following diagram illustrates the logical flow for validating the specificity of an ABP using a competition assay.
Conclusion
DCG-04 remains a valuable and versatile tool for the broad-spectrum analysis of cysteine cathepsin activity. However, for researchers interested in more specific cathepsins or those performing high-contrast imaging studies, alternative probes such as GB123 and BMV109 offer distinct advantages. The choice of probe should be carefully considered based on the experimental goals and the specific cathepsins of interest. The protocols and comparative data presented in this guide are intended to facilitate this decision-making process and aid in the successful application of these powerful chemical tools in cathepsin research.
References
Validating DCG04 Targets: A Comparative Guide Using Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the targets of DCG04, a widely used activity-based probe for cysteine proteases. By leveraging data from knockout mouse models, we offer a framework for definitively identifying the physiological targets of this chemical probe, a critical step in early-stage drug discovery and basic research.
Introduction to this compound and its Putative Targets
This compound is a biotinylated, irreversible inhibitor of papain-like cysteine proteases (PLCPs), also known as cysteine cathepsins.[1][2] Its mechanism of action involves the covalent modification of the active site cysteine residue, allowing for the specific labeling and affinity purification of active proteases from complex biological samples.[1] this compound is known to target a range of cathepsins, including but not limited to cathepsins B, C, H, J, K, L, S, V, and X.[3] While broadly used for activity-based protein profiling (ABPP), definitive validation of its targets in a physiological context is paramount.
The Gold Standard: Knockout Mouse Models for Target Validation
The most rigorous method for validating the target of a chemical probe like this compound is to demonstrate the loss of probe labeling in tissues from a knockout mouse model lacking the specific putative target. This approach provides unequivocal evidence that the probe's interaction with the target is specific and not due to off-target effects.
This guide will focus on a comparative analysis of phenotypes observed in knockout mouse models for several key cathepsin targets of this compound. The correlation between the enzymatic activity profile inhibited by this compound and the physiological consequences of gene deletion provides strong evidence for target engagement and functional relevance.
Comparative Phenotypes of Cathepsin Knockout Mouse Models
The following table summarizes the reported phenotypes of knockout mouse models for prominent this compound targets. This data is essential for designing experiments to correlate this compound's enzymatic inhibition profile with observable physiological changes.
| Gene Knockout | Phenotype Summary | Key Research Areas |
| Cathepsin B (Ctsb) | Viable and fertile with no obvious phenotype under normal conditions.[1][4] However, under pathological stress, Ctsb-/- mice show reduced severity in experimental pancreatitis and resistance to TNF-induced apoptosis.[1][5] In some Alzheimer's disease models, knockout improves memory deficits and reduces amyloid-β pathology.[6][7] | Pancreatitis, Apoptosis, Neurodegenerative Diseases |
| Cathepsin L (Ctsl) | Viable and fertile, but exhibit progressive hair loss (alopecia), epidermal hyperplasia, and abnormal skin development.[8] They also show decreased trabecular bone volume.[8] | Dermatology, Bone Biology, Cancer |
| Cathepsin S (Ctss) | Viable and fertile with phenotypes primarily related to immune function. These include impaired wound healing, reduced tumorigenesis in a pancreatic cancer model, and reduced pathogenesis in a myasthenia gravis model.[9][10] Ctss-/- mice also show reduced atherosclerosis development. | Immunology, Oncology, Cardiovascular Disease |
| Cathepsin K (Ctsk) | Viable and fertile, but develop osteopetrosis due to a defect in bone matrix degradation by osteoclasts. This phenotype closely resembles the human genetic disorder pycnodysostosis. | Bone Biology, Osteoporosis |
| Cathepsin B & L (Ctsb/Ctsl) Double Knockout | Lethal within the second to fourth week of life, exhibiting severe brain atrophy due to massive neuronal apoptosis.[4] This indicates functional redundancy between Cathepsin B and L in the central nervous system.[4] | Neurobiology, Developmental Biology |
Experimental Protocols for Target Validation
Here, we provide detailed methodologies for key experiments to validate this compound targets using knockout mouse models.
Activity-Based Protein Profiling (ABPP) in Knockout Tissues
Objective: To demonstrate the absence of this compound labeling of a specific cathepsin in tissue lysates from the corresponding knockout mouse.
Methodology:
-
Tissue Homogenization: Homogenize tissues from wild-type, heterozygous, and homozygous knockout mice in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and protease inhibitors without cysteine protease inhibitors).
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford or BCA assay.
-
This compound Labeling: Incubate equal amounts of protein (e.g., 50 µg) with a final concentration of 1-2 µM this compound for 30-60 minutes at 37°C.
-
SDS-PAGE and Western Blotting: Separate the labeled proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with streptavidin-HRP to detect biotinylated (this compound-labeled) proteins. Visualize using an enhanced chemiluminescence (ECL) substrate.
-
Confirmation: The band corresponding to the molecular weight of the targeted cathepsin should be present in wild-type and heterozygous samples but absent in the homozygous knockout samples.
Cathepsin Activity Assays
Objective: To measure the enzymatic activity of specific cathepsins in tissue lysates and confirm the loss of activity in knockout tissues.
Methodology:
-
Lysate Preparation: Prepare tissue lysates as described for ABPP.
-
Fluorogenic Substrate Assay: Use specific fluorogenic substrates for the cathepsin of interest (e.g., Z-FR-AMC for Cathepsin L and B, Z-VVR-AMC for Cathepsin S).
-
Assay Procedure: In a 96-well plate, mix the tissue lysate with the assay buffer and the specific fluorogenic substrate.
-
Measurement: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC substrates).
-
Data Analysis: Calculate the rate of substrate cleavage, which is proportional to the enzyme activity. Confirm a significant reduction or absence of activity in the knockout lysates compared to wild-type.
Western Blotting for Protein Expression
Objective: To confirm the absence of the target cathepsin protein in knockout tissues.
Methodology:
-
Sample Preparation: Prepare tissue lysates as for ABPP.
-
SDS-PAGE and Transfer: Separate total protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the target cathepsin. Follow with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate.
-
Confirmation: The band corresponding to the target cathepsin should be absent in the knockout samples. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Histological Analysis
Objective: To examine the tissue morphology and cellular changes resulting from the knockout of a specific cathepsin.
Methodology:
-
Tissue Processing: Perfuse mice and fix tissues in 4% paraformaldehyde. Embed the tissues in paraffin (B1166041) and section them.
-
Staining: Perform standard Hematoxylin and Eosin (H&E) staining to visualize the overall tissue architecture.
-
Immunohistochemistry (IHC): Use specific antibodies to localize the expression of the target cathepsin in wild-type tissues and confirm its absence in knockout tissues. IHC can also be used to examine changes in other cellular markers.
-
Microscopy: Analyze the stained sections using light microscopy to identify any pathological changes in the knockout tissues that correlate with the known or suspected function of the target cathepsin.
Visualizing Workflows and Pathways
To facilitate understanding, the following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Workflow for validating this compound targets using knockout mouse models.
Caption: Mechanism of action of the this compound activity-based probe.
Conclusion
The use of knockout mouse models provides an unparalleled level of certainty in validating the targets of chemical probes like this compound. By comparing the biochemical effects of this compound in wild-type versus knockout tissues, researchers can definitively identify the proteases it interacts with. Furthermore, correlating these findings with the phenotypic changes observed in the knockout animals allows for a deeper understanding of the physiological roles of these target enzymes. This integrated approach is crucial for the confident progression of drug discovery programs and for advancing our fundamental knowledge of protease biology.
References
- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. Subfamily-Specific Fluorescent Probes for Cysteine Proteases Display Dynamic Protease Activities during Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin B Deficiency Improves Memory Deficits and Reduces Amyloid-β in hAβPP Mouse Models Representing the Major Sporadic Alzheimer's Disease Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel broad-spectrum activity-based probes to profile malarial cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteomic analysis of cathepsin B- and L-deficient mouse brain lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Proteomic analysis of cathepsin B and L-deficient mouse brain lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
A Comparative Guide to the Immunoprecipitation of DCG04-Labeled Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DCG04, an activity-based probe for cysteine proteases, with alternative probes. It includes detailed experimental protocols, quantitative data for performance comparison, and visualizations to elucidate key workflows and concepts.
Introduction to this compound and Activity-Based Protein Profiling
This compound is a widely utilized activity-based probe (ABP) for the study of cysteine proteases, particularly those belonging to the papain family of cathepsins.[1] As a mechanism-based probe, this compound contains a reactive epoxide warhead that covalently modifies the active site cysteine of target proteases, allowing for their specific labeling and subsequent analysis.[1] This approach, known as activity-based protein profiling (ABPP), provides a direct measure of enzyme function, a critical parameter that is not captured by traditional proteomic or genomic analyses which measure protein and transcript abundance, respectively.[2][3][4] The biotin (B1667282) tag incorporated into the this compound molecule facilitates the enrichment of labeled proteases through immunoprecipitation using streptavidin-conjugated beads.[5]
Comparison of this compound with Alternative Cysteine Protease Probes
While this compound is a powerful tool, several alternative probes have been developed with different specificities and reactive groups. The choice of probe is critical and depends on the specific research question and the target proteases of interest.
| Probe | Reactive Group | Target Proteases | Key Characteristics |
| This compound | Epoxysuccinate | Broad-spectrum papain-family cathepsins (B, C, H, J, K, L, S, V, X)[1] | Well-characterized, broad reactivity, can be used at low concentrations.[1] |
| GB123 | Acyloxymethylketone (AOMK) | Cathepsins B, S, and L[1] | More selective than this compound, useful for studying a specific subset of cathepsins.[1] |
| MV151 | Vinyl Sulfone | Papain-family cysteine proteases | Alternative reactive group to epoxysuccinate. |
| Azido-E-64 | Epoxysuccinate with azide (B81097) tag | Papain-family cysteine proteases | Allows for "click" chemistry-based attachment of reporter tags.[5] |
Note: The quantitative comparison of labeling efficiency and signal intensity can vary depending on the experimental conditions, including the biological sample, probe concentration, and incubation time. The information presented here is based on available literature.
Experimental Protocols
I. Labeling of Cysteine Proteases with this compound in Cell Lysates
This protocol describes the labeling of active cysteine proteases in a complex biological sample using this compound.
Materials:
-
Cell lysate
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail without cysteine protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare cell lysates by standard methods, ensuring the lysis buffer does not contain cysteine protease inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
Adjust the protein concentration to 1-2 mg/mL with lysis buffer.
-
Add this compound to the lysate to a final concentration of 1-10 µM. A titration experiment is recommended to determine the optimal concentration.
-
Incubate the reaction for 30-60 minutes at 37°C with gentle agitation.
-
To stop the labeling reaction and alkylate remaining free cysteines, add DTT to a final concentration of 1 mM and incubate for 15 minutes at room temperature. Then, add IAA to a final concentration of 5 mM and incubate for 30 minutes in the dark at room temperature.
-
Add SDS-PAGE loading buffer to the labeled lysate.
-
The sample is now ready for analysis by SDS-PAGE and western blotting or for immunoprecipitation.
II. Immunoprecipitation of this compound-Labeled Proteases
This protocol details the enrichment of biotinylated this compound-labeled proteases using streptavidin-conjugated magnetic beads.
Materials:
-
This compound-labeled cell lysate (from Protocol I)
-
Streptavidin-conjugated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE loading buffer or a solution of 2% SDS in 50 mM Tris-HCl, pH 7.5)
-
Magnetic rack
Procedure:
-
Take an appropriate amount of streptavidin-conjugated magnetic beads and wash them three times with wash buffer according to the manufacturer's instructions.
-
Add the this compound-labeled cell lysate to the washed beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the streptavidin beads.
-
Place the tube on a magnetic rack to separate the beads from the lysate. Carefully remove and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. After each wash, collect the beads using the magnetic rack and discard the supernatant.
-
After the final wash, remove all residual wash buffer.
-
To elute the bound proteins, add 20-50 µL of elution buffer to the beads and heat at 95-100°C for 5-10 minutes.
-
Place the tube on the magnetic rack and carefully collect the supernatant containing the enriched this compound-labeled proteases.
-
The eluted proteins are now ready for downstream analysis, such as mass spectrometry or western blotting.
Visualizing the Workflow and Signaling Context
To better understand the experimental process and the broader biological context, the following diagrams have been generated using the DOT language.
Caption: Workflow for this compound-based protease profiling.
Caption: Role of cysteine cathepsins in biological processes.
Conclusion
The immunoprecipitation of this compound-labeled proteases is a robust method for the enrichment and identification of active cysteine proteases. The choice between this compound and alternative probes should be guided by the specific cathepsins of interest and the desired experimental outcome. The protocols and workflows presented in this guide provide a solid foundation for researchers to successfully implement ABPP techniques in their studies of protease function in health and disease.
References
- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based profiling of proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.stanford.edu [med.stanford.edu]
- 4. Recent Advances in Activity-Based Protein Profiling of Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
DCG04 as an Alternative to Fluorescent Substrates: A Comparative Guide for Protease Activity Profiling
For researchers, scientists, and drug development professionals engaged in the study of proteases, the choice of assay technology is critical for generating robust and meaningful data. This guide provides a detailed comparison of DCG04, an activity-based probe (ABP), and traditional fluorescent substrates for the analysis of cysteine protease activity. We will delve into their mechanisms of action, comparative performance based on experimental data, and provide detailed protocols to aid in experimental design.
Introduction to Protease Activity Probes
The measurement of protease activity is fundamental to understanding its role in various physiological and pathological processes. Two predominant methods for this are the use of fluorescent substrates and activity-based probes (ABPs). Fluorescent substrates are peptides that, upon cleavage by a protease, release a fluorophore, leading to a measurable increase in fluorescence. In contrast, ABPs like this compound are designed to covalently bind to the active site of a specific class of enzymes, providing a direct measure of the active enzyme population.
This compound is a well-characterized ABP for papain-family cysteine proteases, such as cathepsins.[1][2] Its structure consists of an epoxide electrophile that irreversibly binds to the active site cysteine, a peptide recognition sequence, and a tag, which is typically biotin (B1667282) for affinity purification or a fluorophore for direct imaging.[1][3]
Mechanism of Action: Covalent Inhibition vs. Enzymatic Turnover
The fundamental difference between this compound and fluorescent substrates lies in their interaction with the target protease.
This compound: Activity-Based Probe
This compound functions as a mechanism-based irreversible inhibitor.[4] The epoxide "warhead" is subject to a nucleophilic attack by the catalytic cysteine residue in the protease's active site.[1][2] This results in the formation of a stable, covalent bond between this compound and the enzyme.[5] Because this reaction is dependent on the enzyme's catalytic activity, only active proteases are labeled. The intensity of the signal from the probe's tag is therefore directly proportional to the amount of active enzyme.[2]
Fluorescent Substrates
Fluorescent substrates are peptides that contain a fluorophore and a quencher. In the intact substrate, the fluorescence is suppressed. Upon enzymatic cleavage of the peptide backbone, the fluorophore is released from the quencher, resulting in a detectable fluorescent signal.[6] Unlike this compound, the substrate is turned over by the enzyme, meaning a single active enzyme can process multiple substrate molecules, leading to signal amplification over time.[5]
Comparative Analysis: this compound vs. Fluorescent Substrates
The choice between this compound and fluorescent substrates depends on the specific experimental goals. Below is a summary of their key characteristics.
| Feature | This compound (Activity-Based Probe) | Fluorescent Substrates |
| Detection Principle | Direct, covalent labeling of active enzymes.[5] | Indirect, measures accumulated product over time. |
| Signal Amplification | No, 1:1 stoichiometry of probe to active enzyme.[5] | Yes, one enzyme molecule can process many substrate molecules.[5] |
| Target Identification | Excellent, especially biotinylated versions for pull-down and mass spectrometry.[3][7] | Not suitable for direct target identification. |
| In Vivo Imaging | Rapid and selective uptake into tumors with prolonged signal retention.[5] | Signal can be more diffuse and less retained at the site of activity.[5] |
| Kinetic Analysis | Provides a "snapshot" of the active enzyme population at a point in time. | Well-suited for continuous, real-time kinetic measurements.[8] |
| Specificity | Broad-spectrum for papain-family cysteine proteases (e.g., cathepsins B, L, S, K).[1][3] | Can be designed with high specificity for a single protease.[9] |
| Use in Complex Samples | Can identify and profile multiple active proteases simultaneously in cell lysates.[2][3] | Signal represents the total activity of all proteases that can cleave the substrate. |
Experimental Data: In Vivo Imaging in a Mouse Cancer Model
A direct comparison of fluorescently labeled ABPs (similar to a fluorescent this compound) and a commercially available quenched fluorescent substrate (ProSense®) in a mouse model of cancer demonstrated the advantages of the ABP approach for in vivo imaging.[5] The results showed that the fluorescent ABP had more rapid and selective uptake into the tumor, as well as a brighter overall signal compared to the substrate probe.[5] This suggests that the lack of signal amplification for an ABP is compensated by its efficient tissue uptake and long-term retention at the target site due to covalent bond formation.[5]
Experimental Protocols
Protocol 1: Labeling of Cysteine Proteases in Cell Lysates with this compound
This protocol is adapted from methodologies used for profiling active cysteine proteases in complex mixtures.[2]
-
Lysate Preparation: Prepare cell lysates in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5, with 1 mM DTT). Determine the total protein concentration.
-
Labeling Reaction: Incubate 50-100 µg of total protein with 1-2 µM of biotinylated this compound for 1 hour at 37°C.
-
Negative Control: In a parallel sample, pre-incubate the lysate with a broad-spectrum cysteine protease inhibitor, such as E-64 (10 µM), for 30 minutes before adding this compound to confirm the specificity of labeling.
-
SDS-PAGE and Western Blotting: Quench the reaction by adding reducing SDS-PAGE sample buffer and boiling for 5 minutes. Separate the proteins on a 12.5% SDS-PAGE gel.
-
Detection: Transfer the proteins to a nitrocellulose or PVDF membrane. Detect the biotinylated proteins by blotting with streptavidin conjugated to horseradish peroxidase (HRP) followed by a chemiluminescent substrate.
Protocol 2: In Vitro Protease Activity Assay Using a Fluorescent Substrate
This protocol describes a general procedure for measuring protease activity, for instance with a substrate like Z-FR-AMC for cathepsins.[10]
-
Reagent Preparation: Prepare an assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 10 mM DTT). Prepare a stock solution of the fluorescent substrate (e.g., Z-FR-AMC) in DMSO.
-
Enzyme Preparation: Dilute the purified protease or cell lysate containing the protease of interest to the desired concentration in the assay buffer.
-
Assay Setup: In a 96-well plate, add the enzyme solution to each well. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time.
-
Initiate Reaction: Add the fluorescent substrate to each well to a final concentration typically in the low micromolar range.
-
Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC-based substrates).[6]
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the curve. This rate is proportional to the enzyme activity.
Workflow for Target Identification using this compound
Biotinylated this compound is a powerful tool for identifying the active proteases in a biological sample. The workflow below illustrates this process.
Conclusion
Both this compound and fluorescent substrates are valuable tools for studying cysteine protease activity. The choice between them should be guided by the experimental question.
-
Choose this compound or other ABPs when:
-
The goal is to identify and profile the full complement of active proteases in a complex sample.
-
Direct visualization and localization of active enzymes in vivo or in situ is required.
-
Downstream proteomic analysis of the labeled enzymes is planned.
-
-
Choose fluorescent substrates when:
-
High-throughput screening of protease inhibitors is the objective.
-
Detailed, real-time kinetic analysis of a specific, known protease is needed.
-
A simple, rapid assay for total protease activity is sufficient.
-
By understanding the distinct advantages and limitations of each approach, researchers can select the most appropriate tool to advance their studies in protease biology and drug discovery.
References
- 1. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 5. Comparative Assessment of Substrates and Activity Based Probes as Tools for Non-Invasive Optical Imaging of Cysteine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]
- 7. researchgate.net [researchgate.net]
- 8. Development of fluorescent peptide substrates and assays for the key autophagy-initiating cysteine protease enzyme, ATG4B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Subfamily-Specific Fluorescent Probes for Cysteine Proteases Display Dynamic Protease Activities during Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
Unveiling the Specificity of DCG-04: A Comparative Guide to Protease Family Cross-Reactivity
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of DCG-04, an activity-based probe, with various protease families. Designed for researchers, scientists, and drug development professionals, this document compiles available experimental data to objectively compare the probe's performance and specificity.
Executive Summary
DCG-04 is a well-established, activity-based probe designed to target cysteine proteases, particularly those belonging to the papain family (Clan CA, Family C1). Its design is derived from the natural product E-64, a potent and irreversible inhibitor of cysteine proteases. Experimental evidence strongly indicates a high degree of specificity of DCG-04 for its intended targets. While extensive quantitative data on cross-reactivity with other major protease families such as serine, aspartyl, and metalloproteases is not widely available in published literature, qualitative assessments consistently demonstrate a lack of significant interaction with these other protease classes.
Data Presentation: DCG-04 Target Profile and Specificity
DCG-04 covalently modifies the active site cysteine residue of target proteases via an epoxide warhead, allowing for the detection and profiling of active enzymes.
Table 1: Known Cysteine Protease Targets of DCG-04
| Protease Family | Specific Targets Labeled by DCG-04 |
| Cysteine Proteases (Papain Family) | Cathepsin B, Cathepsin C, Cathepsin H, Cathepsin J, Cathepsin K, Cathepsin L, Cathepsin S, Cathepsin V, Cathepsin X, Cathepsin Z |
Table 2: Qualitative Cross-Reactivity Profile of DCG-04 and its Parent Compound E-64
| Protease Family | Reactivity with DCG-04 / E-64 | Supporting Evidence |
| Cysteine Proteases | High | Consistently and strongly labels a wide range of papain-family cysteine proteases.[1][2][3][4] |
| Serine Proteases | No significant activity reported. | The parent compound, E-64, is documented to have no inhibitory effect on serine proteases. |
| Aspartyl Proteases | No significant activity reported. | Studies using related probes in the presence of the aspartyl protease inhibitor pepstatin A showed no alteration in labeling, suggesting a lack of interaction. |
| Metalloproteases | No significant activity reported. | The mechanism of action of DCG-04, targeting a catalytic cysteine, is distinct from the active sites of metalloproteases. |
Experimental Protocols
To assess the specificity and potential cross-reactivity of DCG-04, several key experimental methodologies are employed.
Direct Labeling Assay for Target Identification
This protocol is used to identify the proteases that are actively labeled by DCG-04 in a complex biological sample.
Workflow:
Caption: Workflow for Direct Labeling of Proteases with DCG-04.
Methodology:
-
Lysate Preparation: Prepare cell or tissue lysates in a suitable buffer. The protein concentration should be determined to ensure equal loading.
-
pH Adjustment: Adjust the lysate to an acidic pH (e.g., pH 5.5) to optimize the activity of lysosomal cysteine proteases.
-
Incubation with DCG-04: Incubate the lysate with a predetermined concentration of DCG-04 (e.g., 1-10 µM) for a specific time (e.g., 30-60 minutes) at 37°C.
-
SDS-PAGE: Quench the reaction by adding SDS-PAGE loading buffer and boiling. Separate the labeled proteins on a polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Detection: Block the membrane and then probe with a streptavidin-horseradish peroxidase (HRP) conjugate to detect the biotin (B1667282) tag on DCG-04. Visualize the labeled proteases using a chemiluminescent substrate.
Competition Assay for Specificity Assessment
This protocol is crucial for confirming the specificity of DCG-04 labeling and for assessing its cross-reactivity with other protease families.
Signaling Pathway:
Caption: Principle of the Competition Assay for DCG-04 Specificity.
Methodology:
-
Pre-incubation with Competitors: Prior to the addition of DCG-04, pre-incubate the lysate with a broad-spectrum cysteine protease inhibitor (e.g., E-64) or inhibitors for other protease classes (e.g., PMSF for serine proteases, pepstatin A for aspartyl proteases, EDTA for metalloproteases). This pre-incubation should be for a sufficient time to allow the competitor to bind to its target.
-
Labeling with DCG-04: Add DCG-04 to the pre-incubated lysates and proceed with the incubation as described in the direct labeling protocol.
-
Analysis: Perform SDS-PAGE, Western blotting, and detection as described above.
-
Interpretation:
-
A significant reduction or complete absence of a labeled band in the presence of a cysteine protease inhibitor (like E-64) confirms that the band corresponds to a cysteine protease specifically targeted by DCG-04.
-
No change in the intensity of the labeled bands in the presence of inhibitors for other protease families provides strong evidence for the lack of cross-reactivity of DCG-04 with those families.
-
Conclusion
The available data strongly supports the classification of DCG-04 as a highly selective activity-based probe for cysteine proteases of the papain family. Its utility in specifically labeling and identifying active cathepsins in complex biological samples is well-documented. While direct quantitative comparisons of its binding affinity across different protease families are not extensively published, qualitative assessments and the known specificity of its parent compound, E-64, provide a high degree of confidence in its specificity. For researchers investigating the roles of cysteine cathepsins in health and disease, DCG-04 remains an invaluable and reliable tool. Further studies providing quantitative inhibition constants (IC50 or Ki values) against a broad panel of proteases would be beneficial to definitively map its cross-reactivity profile.
References
- 1. Functional proteomics of the active cysteine protease content in Drosophila S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cysteine Cathepsin Activity with DCG04: A Comparative Guide to Competition Assays
For researchers in pharmacology and drug development, the accurate assessment of enzyme activity is paramount. DCG04 has emerged as a valuable tool for the activity-based profiling of cysteine cathepsins, a family of proteases implicated in a range of physiological and pathological processes. This guide provides a comprehensive overview of the validation of this compound labeling through competition assays, offering a comparison with alternative probes and inhibitors, detailed experimental protocols, and visual workflows to facilitate understanding and implementation in the laboratory.
Understanding this compound and the Principle of Competition Assays
This compound is a potent, irreversible, and broad-spectrum activity-based probe (ABP) that targets the active site of many cysteine cathepsins.[1][2] Structurally, it is an analog of the natural product E-64, featuring an epoxide electrophile that forms a covalent bond with the catalytic cysteine residue in the active site of these proteases.[1] For visualization and detection, this compound is typically functionalized with a reporter tag, such as biotin (B1667282) for streptavidin-based blotting or a fluorophore like Cy5 for in-gel fluorescence scanning.[1]
A competition assay is a powerful method to confirm the specificity of this compound labeling and to assess the potency and selectivity of potential inhibitors. The underlying principle is straightforward: if a test compound (e.g., a potential drug candidate) binds to the active site of a cathepsin, it will block the subsequent binding of this compound. The reduction in this compound labeling, which can be quantified, is therefore proportional to the occupancy of the active site by the competing inhibitor.
Comparative Analysis of Probes and Inhibitors
While this compound is a widely used probe, several alternatives exist for profiling cysteine cathepsins. Each has distinct properties that may be advantageous for specific applications.
Activity-Based Probes:
-
GB123: This is another broad-spectrum ABP for cysteine cathepsins. However, unlike this compound which has an epoxide warhead, GB123 possesses an acyloxymethylketone (AOMK) reactive group.[1] This difference in the reactive moiety can lead to differential reactivity with certain cathepsins. For instance, this compound has been shown to label cathepsin X, whereas GB123 does not.[1]
-
BIL-DMK: A diazomethylketone-containing irreversible inhibitor that is specific for a subset of cysteine cathepsins, including B, F, K, L, S, and V. It can be radiolabeled for detection and has been used in whole-cell enzyme occupancy assays to determine inhibitor potency.
Inhibitors for Competition Assays:
-
E-64: A natural product and a well-characterized, potent, and irreversible inhibitor of most papain-family cysteine proteases.[3] It serves as an excellent positive control in competition assays to demonstrate that this compound labeling is indeed targeting the active site of these enzymes.
-
JPM-OEt: A broad-spectrum cysteine cathepsin inhibitor that can be used to compete with this compound labeling in cell and tissue lysates.[1]
-
GB111-NH2: An AOMK-containing inhibitor that can block the activity of most cysteine cathepsins, with the notable exception of cathepsin X. This property can be exploited to selectively label active cathepsin X with an epoxide-containing probe like this compound.[1]
-
CA-074: A selective inhibitor of cathepsin B. It can be used in competition assays to identify the specific band corresponding to cathepsin B in a complex lysate.
Quantitative Comparison of Inhibitor Potency
| Inhibitor | Target Cathepsin | IC50 (nM) | Assay Type |
| E-64 | Cathepsin K | 1.4 | In vitro |
| Cathepsin S | 4.1 | In vitro | |
| Cathepsin L | 2.5 | In vitro | |
| Papain | 9 | In vitro | |
| VBY-825 | Cathepsin L | 0.5 and 3.3 | Intact Cells |
| Cathepsin B | 4.3 | Intact Cells | |
| RO5444101 | Cathepsin S | 0.3 | In vitro |
Note: The IC50 values presented are sourced from literature and may have been determined using various assay formats (e.g., fluorometric substrate assays or other ABP competition assays). Direct comparison of potencies should be made with caution, and ideally, inhibitors should be compared side-by-side in a standardized this compound competition assay.
Experimental Protocols
Below are detailed methodologies for performing this compound competition assays in both cell lysates and intact cells.
Protocol 1: Competition Assay in Cell Lysates
This protocol is suitable for screening inhibitors and determining their potency against cathepsins in a complex protein mixture.
-
Lysate Preparation:
-
Culture cells to the desired confluency and harvest by scraping or trypsinization.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 50 mM sodium acetate, pH 5.5, 0.1% Triton X-100, 1 mM DTT).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Inhibitor Pre-incubation:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in the lysis buffer.
-
Aliquot the lysate into microcentrifuge tubes.
-
Add the competing inhibitor at various concentrations (e.g., a serial dilution from 100 µM to 1 nM). For a negative control, add the vehicle (e.g., DMSO) alone. For a positive control, use a known broad-spectrum inhibitor like E-64 (e.g., at 10 µM).
-
Incubate the samples for 30 minutes at room temperature with gentle agitation.
-
-
This compound Labeling:
-
Add biotinylated-DCG04 or a fluorescently-tagged this compound (e.g., Cy5-DCG04) to each sample to a final concentration of 1-5 µM.
-
Incubate for 1 hour at room temperature.
-
-
Sample Preparation and Analysis:
-
Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
For biotin-DCG04: Transfer the proteins to a nitrocellulose or PVDF membrane. Block the membrane and then probe with streptavidin-HRP, followed by detection with a chemiluminescent substrate.
-
For fluorescent-DCG04: Scan the gel directly using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Quantify the band intensity for each cathepsin of interest using densitometry software (e.g., ImageJ).
-
Normalize the intensity of each band to a loading control if necessary.
-
Plot the percentage of this compound labeling against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Competition Assay in Intact Cells
This protocol assesses the ability of an inhibitor to engage its target in a more physiologically relevant cellular context.
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and grow to 70-80% confluency.
-
Treat the cells with the competing inhibitor at various concentrations for a predetermined time (e.g., 1-4 hours) in serum-free media. Include vehicle-only and positive controls as in the lysate-based assay.
-
-
This compound Labeling:
-
Add a cell-permeable, fluorescently-tagged this compound (e.g., Cy5-DCG04) to the media to a final concentration of 1-5 µM.
-
Incubate the cells for 1-2 hours at 37°C.
-
-
Cell Lysis and Analysis:
-
Wash the cells with ice-cold PBS to remove excess probe.
-
Lyse the cells directly in the well using a lysis buffer containing SDS (e.g., 1x SDS-PAGE loading buffer).
-
Collect the lysates and boil for 5 minutes.
-
Analyze the samples by SDS-PAGE and in-gel fluorescence scanning as described in Protocol 1.
-
-
Data Analysis:
-
Perform data analysis as described for the lysate-based assay to determine the cellular IC50 of the inhibitor.
-
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying molecular interactions, the following diagrams are provided in the DOT language for use with Graphviz.
References
A Head-to-Head Comparison of DCG-04 and Azido-E-64 for In-Cell Cysteine Protease Labeling
For researchers, scientists, and drug development professionals, the selection of the appropriate chemical probe is paramount for the accurate assessment of enzyme activity within a cellular context. This guide provides a comprehensive comparison of two widely used activity-based probes (ABPs) for cysteine cathepsins: DCG-04 and azido-E-64.
Both DCG-04 and azido-E-64 are potent, irreversible inhibitors of papain-family cysteine proteases, derived from the natural product E-64. They are invaluable tools for activity-based protein profiling (ABPP), enabling the specific labeling and subsequent identification of active proteases in complex biological systems. However, their distinct functionalities, cell permeability, and detection methodologies present different advantages and limitations for in-cell labeling experiments.
Probing the Differences: A Comparative Overview
DCG-04 is a well-established probe featuring a biotin (B1667282) tag, which allows for straightforward detection and affinity purification of labeled enzymes using streptavidin-based methods. In contrast, azido-E-64 is a more recent innovation, incorporating a small, bioorthogonal azide (B81097) handle. This azide group can be selectively derivatized with a variety of reporter tags (e.g., fluorophores, biotin) via "click chemistry," offering greater flexibility in experimental design.
A critical distinction lies in their cell permeability. DCG-04 is generally considered cell-impermeable and therefore requires a delivery mechanism, such as bead loading, to access intracellular proteases.[1] Azido-E-64, on the other hand, is a cell-permeable probe, allowing for direct labeling of active cathepsins in living cells without the need for disruptive delivery methods.[2][3]
Quantitative Performance at a Glance
The following table summarizes the key characteristics and performance metrics of DCG-04 and azido-E-64 based on available experimental data.
| Feature | DCG-04 | Azido-E-64 | References |
| Reactive Group | Epoxysuccinate | Epoxysuccinate | [2][4] |
| Reporter Tag | Biotin | Azide (for click chemistry) | [1][2] |
| Cell Permeability | No | Yes | [1][2][3] |
| In-Cell Delivery | Requires physical methods (e.g., bead loading) | Passive diffusion | [1][2][5] |
| In Vitro Potency | High | Moderate (less potent than E-64 in lysates) | [3] |
| In-Cell Potency | Dependent on delivery efficiency | High (more potent than E-64 in live cells) | [3] |
| Optimal In-Cell Labeling Concentration | Bead loading: ~0.1 µM on beads | ~5-13 µM in media | [3][5][6] |
| Detection Method | Streptavidin-HRP/fluorophore | Click chemistry with alkyne-reporters | [1][2] |
| Off-Target Labeling | Analogs have shown labeling of non-cathepsin enzymes like BACAT | Primarily targets active cathepsin B in macrophages | [2][4] |
| Cytotoxicity | Low, but delivery method may impact viability | Generally low at effective concentrations | [7][8][9] |
Visualizing the Workflow: From Probe to Signal
The distinct properties of DCG-04 and azido-E-64 necessitate different experimental workflows for in-cell labeling.
Delving into the Mechanism: Cathepsins and Apoptosis
Cysteine cathepsins, the primary targets of DCG-04 and azido-E-64, are key players in various cellular processes, including apoptosis. Understanding their role in signaling pathways is crucial for interpreting labeling data. Upon lysosomal membrane permeabilization, cathepsins are released into the cytosol where they can initiate a cascade of events leading to programmed cell death.
Detailed Experimental Protocols
In-Cell Labeling with DCG-04 using Bead Loading
This protocol is adapted from established methods for delivering cell-impermeable probes into adherent cells.[5][10][11]
-
Preparation of DCG-04 Coated Beads:
-
Sterilize glass beads (e.g., 450-600 µm diameter) by washing with 2M NaOH, followed by extensive rinsing with sterile water until the pH is neutral.
-
Wash the beads with 100% ethanol (B145695) and air-dry in a sterile environment.
-
Incubate streptavidin-coated latex beads (1-2 µm diameter) with a desired concentration of DCG-04 (e.g., 0.1 µM) for 1 hour at room temperature.
-
Wash the beads twice with sterile PBS to remove unbound DCG-04.
-
Resuspend the DCG-04-coated beads in complete cell culture medium.
-
-
Cell Culture and Labeling:
-
Plate adherent cells in a glass-bottom dish or multi-well plate to achieve ~80% confluency on the day of the experiment.
-
Aspirate the culture medium and gently wash the cells with PBS.
-
Add the suspension of DCG-04-coated beads to the cells.
-
Incubate for a defined period (e.g., 30 minutes) to allow for bead uptake through phagocytosis or mechanical loading.
-
Gently wash the cells multiple times with fresh medium to remove excess beads.
-
Chase for a desired time (e.g., 1 hour) to allow for trafficking to endo-lysosomal compartments.
-
-
Cell Lysis and Analysis:
-
Aspirate the medium and lyse the cells directly in 2x SDS-PAGE loading buffer.
-
Boil the samples immediately to inactivate proteases.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with streptavidin conjugated to horseradish peroxidase (HRP) or a fluorophore.
-
Detect the signal using chemiluminescence or fluorescence imaging.
-
In-Cell Labeling with Azido-E-64 followed by Click Chemistry
This protocol outlines the general steps for labeling live cells with azido-E-64 and subsequent detection.[12][13][14][15][16]
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in a multi-well plate.
-
Treat the cells with azido-E-64 at a final concentration of 5-13 µM in the culture medium.
-
Incubate for 1-4 hours at 37°C to allow for probe uptake and labeling of active cathepsins.
-
Aspirate the medium containing the probe and wash the cells three times with PBS to remove any unbound probe.
-
-
Cell Lysis:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors (excluding cysteine protease inhibitors if they interfere with downstream analysis).
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
Prepare a "click cocktail" containing:
-
An alkyne-functionalized reporter molecule (e.g., alkyne-biotin or a fluorescent alkyne dye) at a final concentration of 20-50 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) at a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or a water-soluble ligand like THPTA at a final concentration of 100 µM.
-
Copper(II) sulfate (B86663) (CuSO₄) at a final concentration of 1 mM.
-
-
Add the click cocktail to the cell lysate.
-
Initiate the reaction by adding freshly prepared sodium ascorbate (B8700270) to a final concentration of 1 mM.
-
Incubate the reaction for 1 hour at room temperature, protected from light if using a fluorescent reporter.
-
-
Analysis:
-
Quench the reaction by adding EDTA.
-
Precipitate the proteins (e.g., with acetone (B3395972) or methanol/chloroform).
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning or by Western blot using streptavidin-HRP (if biotin-alkyne was used).
-
Concluding Remarks
The choice between DCG-04 and azido-E-64 for in-cell labeling of cysteine cathepsins depends on the specific experimental goals and available resources. DCG-04, with its direct biotin tag, offers a simpler and more established workflow for researchers equipped for bead-loading techniques. Its primary limitation is its lack of cell permeability, which can introduce variability depending on the efficiency of the delivery method.
Azido-E-64 represents a more versatile and less invasive approach for labeling active cathepsins in living cells. Its cell-permeable nature and the flexibility of click chemistry allow for a broader range of detection strategies and multiplexing possibilities. However, the multi-step nature of the click chemistry reaction requires careful optimization to ensure efficient and specific labeling.
For researchers studying the dynamics of cathepsin activity in live, unperturbed cells, azido-E-64 is the superior choice. For end-point assays where cell viability post-labeling is less critical and a straightforward detection method is preferred, DCG-04 delivered via an appropriate method remains a robust and reliable tool. As with any experimental technique, careful optimization and the inclusion of appropriate controls are essential for obtaining meaningful and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism-based probe for the analysis of cathepsin cysteine proteases in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 4. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Protease Activity in Live Antigen-presenting Cells Shows Regulation of the Phagosomal Proteolytic Contents During Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential cathepsin responses to inhibitor-induced feedback: E-64 and cystatin C elevate active cathepsin S and suppress active cathepsin L in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Assessing Acanthamoeba cytotoxicity: comparison of common cell viability assays [frontiersin.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Bead Loading Proteins and Nucleic Acids into Adherent Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. interchim.fr [interchim.fr]
- 14. vectorlabs.com [vectorlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Safety Operating Guide
Proper Disposal of DCG04: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
This document provides essential guidance on the proper disposal procedures for DCG04, a multivalent ligand and activity-based probe for cysteine cathepsins. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to handle and dispose of this compound as potentially hazardous chemical waste. This approach is warranted due to the presence of an epoxide group in its structure and the lack of comprehensive toxicological data.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
Immediate Actions in Case of Exposure:
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air. |
| Skin Contact | Immediately wash the affected area with soap and water. |
| Eye Contact | Rinse cautiously with water for several minutes. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including unused product, contaminated materials, and empty containers.
Experimental Protocol for Waste Neutralization (If Applicable):
Currently, there is no established and verified protocol for the chemical neutralization of this compound for disposal purposes. Therefore, all this compound waste must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Designate a Waste Container: Use a dedicated, properly labeled, and leak-proof container for all this compound waste. The container must be compatible with the chemical nature of the waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes should be segregated to prevent dangerous reactions.[1]
-
Solid Waste:
-
Unused/Expired this compound: Collect in the designated hazardous waste container.
-
Contaminated Labware: Items such as pipette tips, tubes, and gloves that are contaminated with this compound should be collected in a sealed bag and placed in the solid hazardous waste container.[2]
-
-
Liquid Waste:
-
Solutions Containing this compound: Collect all aqueous and solvent-based solutions containing this compound in a designated liquid hazardous waste container.
-
-
Empty Containers:
-
Triple-rinse the empty this compound container with a suitable solvent.[3][4][5]
-
Collect the first rinseate as hazardous liquid waste.[1] Subsequent rinsates may also need to be collected depending on local regulations.
-
After thorough rinsing and air-drying, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[1][3][4]
-
Storage and Disposal:
-
Storage: Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[2][4]
-
Disposal Request: Once the waste container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by the Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3] Never dispose of this compound waste down the drain or in the regular trash.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound and associated waste.
Caption: this compound Disposal Workflow Diagram.
Disclaimer: This information is intended as a guide and may need to be adapted to comply with your institution's specific policies and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for definitive guidance on hazardous waste disposal.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. vumc.org [vumc.org]
Essential Safety and Handling Protocols for DCG04
For researchers, scientists, and drug development professionals working with DCG04, a cysteine cathepsins probe, stringent adherence to safety protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the required PPE based on the Safety Data Sheet (SDS) provided by suppliers.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material, disposable |
| Body Protection | Laboratory Coat | Standard, fully buttoned |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial to prevent contamination and ensure experimental accuracy and safety. Follow this step-by-step guidance for all procedures involving this compound.
-
Preparation : Before handling, ensure that the designated workspace is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing and Reconstitution :
-
Perform all weighing and initial reconstitution of the powdered compound within a chemical fume hood to prevent inhalation of any airborne particles.
-
Use a properly calibrated analytical balance.
-
Consult the product's technical data sheet for appropriate solvents. This compound is soluble in DMSO.
-
-
Use in Experiments :
-
When using solutions of this compound, handle them with care to avoid splashes or spills.
-
Clearly label all tubes and containers with the compound name, concentration, and date.
-
-
Storage :
-
Store the powdered compound and stock solutions at -20°C for long-term storage.
-
For short-term storage, 4°C is acceptable.
-
Protect from light.
-
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste :
-
Collect all contaminated solid waste, including empty vials, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Collect all unused solutions and supernatants containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
-
Decontamination :
-
Decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate laboratory disinfectant.
-
-
Waste Pickup :
-
Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
